2-Amino-3-nitro-5-fluoropyridine
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
5-fluoro-3-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FN3O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYYBZNEWDTDEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617279 | |
| Record name | 5-Fluoro-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212268-12-7 | |
| Record name | 5-Fluoro-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Synthesis of 2-Amino-3-nitro-5-fluoropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-nitro-5-fluoropyridine is a key intermediate in the synthesis of a variety of pharmaceutical compounds. Its trifunctionalized pyridine ring makes it a versatile building block for the development of novel therapeutics. This technical guide provides an in-depth overview of a plausible synthesis mechanism, collating data from established methodologies for the synthesis of related compounds. The following sections detail the proposed reaction pathway, experimental protocols, and quantitative data to support researchers in their synthetic endeavors.
Proposed Synthesis Pathway
The synthesis of this compound can be envisaged through a multi-step process commencing with the nitration of 2-amino-5-fluoropyridine. This intermediate is accessible from 2-aminopyridine through a sequence of reactions including acetylation, nitration, reduction, diazotization, and a Schiemann reaction. A plausible synthetic route is outlined below.
A patent describes an alternative two-step process for producing 2-amino-5-fluoropyridine, which starts with 2-nitro-5-halogenated pyridine.
The subsequent introduction of the nitro group at the 3-position of 2-amino-5-fluoropyridine would then yield the target molecule. This step is analogous to the nitration of 2-aminopyridine derivatives.
Core Synthesis Mechanism
The likely synthesis mechanism involves the electrophilic nitration of the 2-amino-5-fluoropyridine ring. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. However, due to steric hindrance from the amino group, nitration is expected to occur at the 3-position. The fluorine atom at the 5-position is a deactivating group but will influence the regioselectivity of the reaction.
Experimental Protocols
The following are detailed methodologies for the key transformations, adapted from literature procedures for analogous compounds.
Synthesis of 2-Amino-5-fluoropyridine
A common route to 2-amino-5-fluoropyridine starts from 2-aminopyridine.[1][2] This involves a sequence of reactions:
-
Acetylation of 2-Aminopyridine: The amino group is first protected by acetylation to prevent side reactions during nitration.
-
Nitration: The acetylated compound is then nitrated.
-
Reduction: The nitro group is reduced to an amino group.
-
Diazotization and Schiemann Reaction: The newly formed amino group is converted to a diazonium salt and then replaced by a fluorine atom via the Schiemann reaction.
-
Hydrolysis: The acetyl protecting group is removed to yield 2-amino-5-fluoropyridine.
Nitration of 2-Amino-5-fluoropyridine
Drawing analogy from the nitration of 2-aminopyridine, the following protocol can be proposed:
-
Reactants: 2-Amino-5-fluoropyridine, a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid).
-
Procedure: 2-Amino-5-fluoropyridine is slowly added to a cooled mixture of concentrated nitric and sulfuric acid with constant stirring. The reaction mixture is then gently warmed and maintained at a specific temperature for a set duration. The reaction is quenched by pouring it onto ice, followed by neutralization to precipitate the product. The crude product is then filtered, washed, and purified.
Quantitative Data
The following table summarizes typical reaction conditions and yields for the synthesis of 2-amino-5-fluoropyridine from 2-aminopyridine, as reported in the literature.[2]
| Step | Reaction | Temperature (°C) | Time (h) | Molar Yield (%) |
| 1 | Nitrification | 45 | 2 | 41 |
| 2 | Amino Acetylation | Reflux | 1 | 96.3 |
| 3 | Reduction of Nitro | Reflux | 1 | 90 |
| 4 | Diazotization | -5 to 0 | 2 | 81.4 |
| 5 | Schiemann Reaction & Hydrolysis | 130 (Schiemann), Reflux (Hydrolysis) | 0.5 (Schiemann), 2.5 (Hydrolysis) | 51.6 (total for both steps) |
Visualizing the Synthesis Pathway
The following diagrams illustrate the proposed synthesis pathway and the core reaction mechanism.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3-nitro-5-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-nitro-5-fluoropyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its structural features, including an amino group, a nitro group, and a fluorine atom, impart unique electronic and steric properties that make it a valuable building block in the synthesis of novel compounds. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a summary of its synthesis.
Physicochemical Properties
The following tables summarize the key physicochemical properties of this compound. It is important to note that some of the presented data are predicted values derived from computational models.
| Identifier | Value |
| IUPAC Name | 5-fluoro-3-nitropyridin-2-amine |
| Synonyms | 2-Amino-5-fluoro-3-nitropyridine |
| CAS Number | 212268-12-7 |
| Molecular Formula | C5H4FN3O2 |
| Molecular Weight | 157.1 g/mol [1] |
| Appearance | Off-white to yellow solid |
| Property | Value | Type |
| Melting Point | 149-157 °C[1] | Experimental |
| Boiling Point | 290.1 ± 35.0 °C | Predicted |
| Density | 1.555 ± 0.06 g/cm³ | Predicted |
| pKa | 0.12 ± 0.49 | Predicted |
| LogP | Data not available | |
| Solubility | Data not available |
Synthesis Workflow
This compound can be synthesized from 2-amino-5-fluoropyridine. The following diagram illustrates a typical reaction workflow.
Caption: Synthesis workflow for this compound.
A representative synthetic protocol involves the nitration of 2-amino-5-fluoropyridine. In this procedure, 2-amino-5-fluoropyridine is dissolved in concentrated hydrochloric acid. A chilled mixture of nitric acid and sulfuric acid is then added dropwise while maintaining a low temperature. The reaction is stirred at room temperature and then heated. After completion, the reaction mixture is poured into ice water, neutralized, and the product is extracted with an organic solvent. Final purification is achieved through column chromatography.
Experimental Protocols
This section outlines detailed methodologies for the determination of key physicochemical properties. While specific experimental data for this compound is limited in the public domain, these general protocols are applicable to pyridine derivatives and other organic compounds.
Melting Point Determination
The melting point is a fundamental physical property used for identification and purity assessment of a solid compound.
Caption: Experimental workflow for melting point determination.
Methodology:
-
Sample Preparation: A small amount of the crystalline solid is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.
-
Heating and Observation: The sample is heated at a steady and slow rate. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is the end of the melting range. For a pure compound, this range is typically narrow.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Caption: Experimental workflow for boiling point determination.
Methodology:
-
Sample Preparation: A small volume of the liquid is placed in a small test tube or fusion tube.
-
Capillary Insertion: A capillary tube, sealed at one end, is placed open-end-down into the liquid.
-
Heating: The assembly is heated in a suitable apparatus, such as a Thiele tube or a metal heating block, along with a thermometer.
-
Observation: As the liquid is heated, air trapped in the capillary tube will be expelled. At the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube. The temperature is recorded.
-
Confirmation: The heat source is removed, and the temperature at which the liquid just begins to re-enter the capillary tube is also noted as the boiling point.
Solubility Determination
Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.
Methodology (Shake-Flask Method):
-
Equilibrium: An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.
-
Agitation: The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Separation: The undissolved solid is separated from the solution by filtration or centrifugation.
-
Quantification: The concentration of the solute in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). A calibration curve is typically used for accurate quantification.
pKa Determination
The pKa is a measure of the acidity of a compound. For pyridine derivatives, which are basic, the pKa of the conjugate acid is typically determined.
Methodology (UV-Vis Spectrophotometry):
-
Buffer Preparation: A series of buffer solutions with known pH values are prepared.
-
Sample Preparation: A stock solution of the compound is prepared and diluted in each of the buffer solutions to a constant final concentration.
-
Spectrophotometric Measurement: The UV-Vis absorbance spectrum of each solution is recorded.
-
Data Analysis: The absorbance at a wavelength where the protonated and deprotonated forms of the compound have different absorptivities is plotted against the pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.
LogP Determination
LogP, the logarithm of the partition coefficient between octanol and water, is a measure of the lipophilicity of a compound.
Methodology (Shake-Flask Method):
-
Partitioning: A known amount of the compound is dissolved in a mixture of n-octanol and water.
-
Equilibration: The mixture is shaken vigorously to allow the compound to partition between the two phases and then allowed to stand for the phases to separate completely.
-
Quantification: The concentration of the compound in both the n-octanol and water phases is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Conclusion
The physicochemical properties of this compound, particularly its melting point and predicted boiling point, density, and pKa, provide essential information for its application in research and development. The provided synthesis workflow and experimental protocols offer a practical guide for scientists working with this and related compounds. Further experimental determination of properties such as solubility and logP would provide a more complete profile of this versatile molecule.
References
Spectroscopic Profile of 2-Amino-3-nitro-5-fluoropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the spectroscopic properties of 2-Amino-3-nitro-5-fluoropyridine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of published experimental data for this specific compound, this document presents a comprehensive analysis based on established spectroscopic principles and data from closely related analogues. This guide offers predicted spectral data, standardized experimental protocols for its acquisition, and visual workflows to support researchers in the characterization of this and similar molecules.
Introduction
This compound is a substituted pyridine ring system of significant interest in medicinal chemistry and drug development. The presence of an amino group (electron-donating), a nitro group (electron-withdrawing), and a fluorine atom imparts unique electronic properties and reactivity to the molecule, making it a valuable building block for the synthesis of novel therapeutic agents. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this intermediate in any synthetic pathway.
This document serves as a practical resource for researchers, providing a foundational understanding of the expected spectroscopic signatures of this compound and the methodologies to obtain them.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of substituent effects on the pyridine scaffold and comparison with experimental data for analogous compounds such as 2-amino-5-fluoropyridine, 2-amino-3-nitropyridine, and other fluorinated nitroaromatics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |
| H-4 | 8.0 - 8.4 | Doublet of doublets (dd) | ³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 Hz | Downfield shift due to the anisotropic effect of the adjacent nitro group and coupling to both fluorine and H-6. |
| H-6 | 8.5 - 8.9 | Doublet of doublets (dd) | ³J(H-F) ≈ 3-5 Hz, ⁴J(H-H) ≈ 2-3 Hz | Most downfield proton due to the influence of the ring nitrogen and coupling to both fluorine and H-4. |
| -NH₂ | 5.5 - 7.0 | Broad singlet (br s) | - | Chemical shift is dependent on solvent and concentration. |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constant (J, Hz) | Notes |
| C-2 | 150 - 155 | ²J(C-F) ≈ 15-25 Hz | Carbon bearing the amino group, influenced by the adjacent nitro group. |
| C-3 | 135 - 140 | ³J(C-F) ≈ 5-10 Hz | Carbon bearing the nitro group, expected to be significantly downfield. |
| C-4 | 120 - 125 | ²J(C-F) ≈ 20-30 Hz | Shielded relative to other carbons due to the amino group, but deshielded by the nitro group. |
| C-5 | 155 - 160 | ¹J(C-F) ≈ 230-260 Hz | Carbon directly attached to fluorine, exhibiting a large one-bond C-F coupling constant. |
| C-6 | 140 - 145 | ³J(C-F) ≈ 3-7 Hz | Influenced by the ring nitrogen and the fluorine atom. |
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |
| 5-F | -110 to -130 | Doublet of doublets (dd) | ³J(F-H4) ≈ 8-10 Hz, ³J(F-H6) ≈ 3-5 Hz | Chemical shift is relative to a standard like CFCl₃. The exact value can be influenced by the solvent. |
Infrared (IR) Spectroscopy
Table 4: Predicted FT-IR Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (asymmetric) | 3450 - 3550 | Medium-Strong | Characteristic for primary amines. |
| N-H Stretch (symmetric) | 3300 - 3400 | Medium-Strong | Characteristic for primary amines. |
| C-H Stretch (aromatic) | 3050 - 3150 | Medium | |
| N-O Stretch (asymmetric) | 1520 - 1560 | Strong | Characteristic for nitro groups. |
| N-O Stretch (symmetric) | 1330 - 1370 | Strong | Characteristic for nitro groups. |
| C=C, C=N Stretch (aromatic) | 1400 - 1600 | Medium-Strong | Multiple bands expected. |
| C-F Stretch | 1200 - 1280 | Strong | |
| N-H Bend | 1600 - 1650 | Medium |
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
| [M]⁺ | 157.03 | Molecular ion peak. The exact mass will be slightly different. |
| [M-NO₂]⁺ | 111.04 | Loss of the nitro group is a common fragmentation pathway. |
| [M-HCN]⁺ | 130.02 | Fragmentation of the pyridine ring. |
UV-Vis Spectroscopy
Table 6: Predicted UV-Vis Data for this compound
| Transition | Predicted λ_max (nm) | Solvent | Notes |
| π → π | 280 - 320 | Ethanol | Associated with the aromatic system. |
| n → π | 350 - 400 | Ethanol | Due to the nitro and amino groups, likely to be a shoulder or a broad band. |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data.
NMR Spectroscopy
A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆; approximately 0.7 mL) in a standard 5 mm NMR tube.
-
¹H NMR: Spectra are recorded on a 400 MHz or higher field spectrometer. A standard pulse sequence is used with a spectral width of approximately 12 ppm, a relaxation delay of 2 seconds, and 16-32 scans.
-
¹³C NMR: Spectra are acquired on the same instrument, typically with a proton-decoupled pulse sequence. A spectral width of around 220 ppm, a relaxation delay of 5 seconds, and a sufficient number of scans (e.g., 1024 or more) are used to achieve a good signal-to-noise ratio.
-
¹⁹F NMR: Spectra are recorded with a fluorine-observe probe. A spectral width appropriate for aromatic fluorine compounds (e.g., -80 to -180 ppm) is used with a relaxation delay of 2-5 seconds.
Infrared (IR) Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FT-IR) spectrometer.
-
Solid State: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the ATR crystal.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.
Mass Spectrometry
Mass spectra are acquired using a mass spectrometer, commonly with Electron Impact (EI) or Electrospray Ionization (ESI) sources.
-
EI-MS: A small amount of the sample is introduced into the ion source, and the mass spectrum is recorded over a mass range of m/z 50-500.
-
ESI-MS (for High-Resolution Mass Spectrometry - HRMS): The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ESI source. This allows for the determination of the exact mass, which can confirm the elemental composition.
UV-Vis Spectroscopy
The UV-Vis absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) to an absorbance of approximately 1 AU at the λ_max.
-
Data Acquisition: The spectrum is scanned over a wavelength range of 200-800 nm using a quartz cuvette with a 1 cm path length. A solvent blank is used as a reference.
Visualization of Workflows
Synthetic Pathway
The following diagram illustrates a plausible synthetic route to this compound, starting from 2-amino-5-fluoropyridine.
Caption: A representative synthetic pathway for this compound.
Experimental Workflow for Spectroscopic Analysis
This diagram outlines the general workflow for the complete spectroscopic characterization of a synthesized compound like this compound.
Caption: General workflow for the spectroscopic characterization of a chemical compound.
Conclusion
While experimental spectroscopic data for this compound is not widely published, this technical guide provides a robust, predicted spectroscopic profile and standardized methodologies for its acquisition. The provided data tables, experimental protocols, and workflow diagrams are intended to be a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the synthesis and characterization of this and other novel heterocyclic compounds.
An In-depth Technical Guide to the Reactivity Profile of 2-Amino-3-nitro-5-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-nitro-5-fluoropyridine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique electronic properties, arising from the interplay of an electron-donating amino group and two strong electron-withdrawing groups (nitro and fluoro), create a versatile scaffold for chemical synthesis. The pyridine core, a common motif in pharmaceuticals, combined with these substituents, makes it a valuable intermediate for the development of novel therapeutic agents, particularly in oncology and infectious diseases. This guide provides a comprehensive overview of its synthesis, reactivity at its key functional sites, and its application as a building block in drug discovery.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below. This data is critical for its handling, characterization, and use in synthetic protocols.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 212268-12-7 |
| Molecular Formula | C₅H₄FN₃O₂ |
| Molecular Weight | 157.10 g/mol |
| Appearance | Off-white to yellow solid[1] |
| Melting Point | 149-157 °C[1] |
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H-NMR (300 MHz, CDCl₃) | δ 6.65 (br s, 2H, -NH₂), δ 8.20 (d, 1H), δ 8.35 (s, 1H) |
Synthesis of this compound
The target compound is typically synthesized via electrophilic nitration of 2-amino-5-fluoropyridine. The amino group directs the incoming nitro group to the ortho position (C3), while its activating effect is modulated by the reaction conditions.
Caption: Synthesis of this compound via nitration.
Experimental Protocol: Synthesis
-
Reaction Setup : To a solution of 2-amino-5-fluoropyridine (8.6 g, 77 mmol) in concentrated hydrochloric acid, cool the mixture to 3°C in an ice bath.
-
Addition of Nitrating Agent : Prepare a mixed acid solution of nitric acid (3.25 mL, 77 mmol) and sulfuric acid (40 mL). Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature is maintained below 5°C.
-
Reaction : Stir the reaction mixture at room temperature for 1 hour, then warm it to 55°C and continue stirring for an additional hour.
-
Workup : Upon completion, pour the mixture into ice water. Neutralize the solution carefully with 10 M sodium hydroxide.
-
Extraction and Purification : Extract the aqueous layer with dichloromethane. Separate the organic layer, dry it with anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by silica gel column chromatography to yield this compound.
Core Reactivity Profile
The reactivity of this compound is dominated by three key features: the fluorine atom at C5, which is activated for nucleophilic aromatic substitution; the nitro group at C3, which can be readily reduced; and the amino group at C2, which can undergo various transformations.
Nucleophilic Aromatic Substitution (SNAr) at C5
The pyridine ring is electron-deficient, and this effect is greatly amplified by the presence of the para-nitro group relative to the fluorine atom. This electronic arrangement makes the C5 position highly susceptible to attack by nucleophiles, with fluoride acting as an excellent leaving group. This reaction is a cornerstone of its utility, allowing for the introduction of diverse functionalities.
Caption: General scheme for SNAr at the C5 position.
-
Reaction Setup : To a round-bottom flask, add this compound (1.0 eq) and potassium carbonate (2.0 eq).
-
Solvent and Reagent Addition : Add N,N-Dimethylformamide (DMF) to dissolve the solids, followed by the addition of morpholine (1.5 eq).
-
Reaction : Heat the mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification : After completion, cool the reaction to room temperature and pour it into ice water to precipitate the product. Filter the solid, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization or column chromatography.
Reduction of the Nitro Group at C3
The nitro group can be selectively reduced to an amine, yielding 5-fluoro-2,3-diaminopyridine. This transformation is pivotal for synthesizing fused heterocyclic systems, such as imidazo[4,5-b]pyridines, which are common scaffolds in kinase inhibitors.
Caption: Reduction of the nitro group to form a diamine.
-
Reaction Setup : Suspend this compound (1.0 eq) and iron powder (3.0-5.0 eq) in a mixture of ethanol and water.
-
Acidification : Add a catalytic amount of acetic acid or hydrochloric acid to initiate the reduction.
-
Reaction : Heat the mixture to reflux (approximately 80°C) and stir vigorously for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup : Cool the reaction mixture and filter it through a pad of Celite to remove the iron salts.
-
Extraction and Purification : Concentrate the filtrate to remove ethanol. Basify the aqueous residue with a sodium carbonate solution and extract the product with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diamine.
Reactions of the Amino Group at C2
The amino group at the C2 position behaves as a typical aromatic amine and can undergo reactions such as acylation, alkylation, and diazotization. Acylation is often used as a protection strategy or to introduce specific amide functionalities.
Caption: Acylation of the 2-amino group.
-
Reaction Setup : Dissolve this compound (1.0 eq) in acetic anhydride (2.0-3.0 eq).
-
Catalyst : Add a catalytic amount of a strong acid like sulfuric acid, or conduct the reaction in a solvent like pyridine which also acts as a base.
-
Reaction : Heat the mixture to 45-50°C for 1-2 hours. Monitor the reaction for the formation of the acetylated product.
-
Workup and Purification : Cool the reaction mixture and carefully quench with water or pour onto ice to hydrolyze the excess acetic anhydride. The product often precipitates and can be collected by filtration, washed with water, and dried.
Application in Drug Discovery: Synthesis of Kinase Inhibitor Scaffolds
A significant application of this compound derivatives is in the synthesis of protein kinase inhibitors. The imidazo[4,5-b]pyridine core is a well-established pharmacophore that mimics the purine structure of ATP, enabling it to bind effectively in the kinase active site. The reactivity profile of the starting material is ideally suited for constructing this bicyclic system.
The general workflow involves an initial SNAr reaction to introduce diversity, followed by reduction of the nitro group, and subsequent cyclization with an aldehyde or carboxylic acid derivative to form the imidazole ring.
References
The Pivotal Role of 2-Amino-3-nitro-5-fluoropyridine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of modern drug discovery is characterized by a continuous search for novel molecular scaffolds that can serve as the foundation for potent and selective therapeutic agents. Among these, fluorinated heterocyclic compounds have garnered significant attention due to the unique physicochemical properties imparted by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. This technical guide delves into the core of one such promising scaffold: 2-Amino-3-nitro-5-fluoropyridine. This versatile building block has emerged as a crucial intermediate in the synthesis of a new generation of targeted therapies, particularly in the realm of oncology.
Core Properties and Synthetic Versatility
This compound is a trifunctionalized pyridine ring, offering multiple reaction sites for chemical modification. Its utility in medicinal chemistry stems from the strategic placement of its functional groups:
-
The Amino Group (C2): Acts as a key nucleophile or a site for the introduction of various substituents to modulate biological activity and physical properties.
-
The Nitro Group (C3): Serves as a precursor to an amino group through reduction, enabling the formation of fused heterocyclic systems, a common feature in many kinase inhibitors.
-
The Fluoro Group (C5): Enhances the molecule's drug-like properties. Fluorine's high electronegativity can influence the acidity of nearby protons and create favorable interactions with biological targets.
This unique arrangement makes this compound an ideal starting material for constructing complex molecular architectures with high specificity for their biological targets.
Key Applications in Medicinal Chemistry: Targeting Kinase Pathways in Oncology
A significant application of this compound and its derivatives lies in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. Derivatives of 2-amino-3-nitropyridine have been instrumental in the synthesis of potent inhibitors of key oncogenic kinases, such as FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases.
Dual FLT3/Aurora Kinase Inhibition in Acute Myeloid Leukemia (AML)
Mutations in the FLT3 gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), leading to the constitutive activation of its signaling pathway and promoting the proliferation of leukemic cells[1]. Similarly, Aurora kinases are often overexpressed in various cancers and play a vital role in regulating cell division[2]. The simultaneous inhibition of both FLT3 and Aurora kinases presents a promising therapeutic strategy for AML.
2-Amino-3-nitropyridine derivatives serve as key intermediates in the synthesis of imidazo[4,5-b]pyridine-based dual FLT3/Aurora kinase inhibitors. These inhibitors have demonstrated potent anti-proliferative activity in AML cell lines.
Quantitative Data Summary
The following table summarizes the inhibitory and anti-proliferative activities of a representative dual FLT3/Aurora kinase inhibitor, compound 27e , synthesized from a 2-amino-3-nitropyridine intermediate[3][4].
| Compound | Target Kinase | Kd (nM) | Cellular Assay | IC50 (μM) | Cell Line | GI50 (μM) |
| 27e | Aurora-A | 7.5 | Aurora-A (T288 autophosphorylation) | 0.030 | HCT116 | 0.300 |
| Aurora-B | 48 | Aurora-B (Histone H3 phosphorylation) | 0.148 | MOLM-13 | 0.104 | |
| FLT3 | 6.2 | MV4-11 | 0.291 | |||
| FLT3-ITD | 38 | |||||
| FLT3(D835Y) | 14 |
Signaling Pathways
FLT3 Signaling Pathway in AML
Mutations in FLT3, particularly internal tandem duplications (FLT3-ITD), lead to ligand-independent dimerization and constitutive activation of the kinase. This results in the aberrant activation of downstream signaling pathways, primarily the STAT5, MAPK, and PI3K/AKT pathways, which promote cell proliferation and survival, and inhibit apoptosis[3][5][6].
Aurora Kinase Signaling Pathway in Cancer
Aurora kinases, particularly Aurora A and B, are crucial for proper mitotic progression. Their overexpression in cancer cells can lead to genomic instability and aneuploidy. They are involved in centrosome maturation, spindle assembly, and cytokine regulation. Their activity is tightly regulated by phosphorylation and interaction with other proteins like TPX2 and INCENP[7][8][9].
References
- 1. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]
- 2. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin-dependent kinase inhibitors - Patent BR-112020021689-A2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US10300061B2 - Aminothiazole compounds as protein kinase inhibitors - Google Patents [patents.google.com]
- 7. US7169791B2 - Inhibitors of tyrosine kinases - Google Patents [patents.google.com]
- 8. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]
- 9. researchgate.net [researchgate.net]
The Elusive Biological Profile of 2-Amino-3-nitro-5-fluoropyridine Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Role of Fluorine and Nitro Groups in Pyridine Scaffolds
The incorporation of fluorine into drug candidates can enhance metabolic stability, bioavailability, and target selectivity.[2][3][4] Fluorinated pyridines are found in a wide array of therapeutics, from antiviral to central nervous system agents.[2] The position of the fluorine atom on the pyridine ring significantly influences its chemical reactivity and biological function.[2]
The nitro group, particularly in aromatic systems, is a well-known pharmacophore in various antibacterial and anticancer agents.[5] Its biological activity often stems from its bioreduction within target cells, leading to the formation of reactive nitrogen species that can induce cellular damage.[1] The presence of a nitro group is essential for the antibacterial activity of many 5-nitrofuran and 5-nitroimidazole derivatives.[5]
Potential Therapeutic Applications of 2-Amino-3-nitro-5-fluoropyridine Derivatives
Based on the known biological activities of related pyridine derivatives, compounds derived from the this compound scaffold hold potential in several therapeutic areas:
-
Anticancer Activity: Pyridine-based molecules are prevalent in oncology, with several approved drugs targeting various kinases.[3] The electron-deficient nature of the 3-nitropyridine ring could make its derivatives suitable for developing kinase inhibitors or other targeted anticancer therapies.[1]
-
Antibacterial Activity: The combination of the pyridine ring and a nitro group suggests a strong potential for antibacterial properties.[1] Many nitropyridine derivatives exhibit antimicrobial activity, and the fluorine atom could further enhance membrane permeability and cellular uptake in bacteria.[1]
Hypothetical Experimental Workflow for Biological Evaluation
Given the absence of specific data, a generalized experimental workflow for assessing the biological activity of newly synthesized this compound derivatives is proposed. This workflow is based on standard methodologies in drug discovery.
Caption: A generalized workflow for the synthesis and biological evaluation of novel chemical entities.
Representative Experimental Protocols
While specific protocols for this compound derivatives are not available, the following are generalized methodologies that would be applicable for their anticancer and antibacterial screening.
Anticancer Activity Screening (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Preparation: Human cancer cell lines (e.g., from the NCI-60 panel) are cultured in appropriate media and seeded into 96-well plates at a specific density. Plates are incubated to allow for cell attachment.
-
Compound Treatment: The synthesized this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plates are incubated for a period (e.g., 48-72 hours) to allow the compounds to exert their effects.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: After a further incubation period, the resulting formazan crystals are dissolved by adding a solubilizing agent.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength. The absorbance is proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the half-maximal inhibitory concentration (IC50) is determined from the dose-response curves.
Antibacterial Activity Screening (Minimum Inhibitory Concentration - MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Bacterial Strain Preparation: Cultures of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria are grown to a specific optical density.
-
Compound Dilution: The this compound derivatives are serially diluted in a 96-well microplate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacteria.
-
Incubation: The microplates are incubated under appropriate conditions for the bacteria to grow.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet largely unexplored, area for the discovery of new therapeutic agents. While this guide cannot provide a detailed account of the biological activities of its derivatives due to a lack of available data, it highlights the significant potential for these compounds in anticancer and antibacterial research. The strategic combination of the amino, nitro, and fluoro functionalities on a pyridine ring offers a rich chemical space for the development of novel drugs. Future research efforts should be directed towards the synthesis of a diverse library of this compound derivatives and their systematic evaluation using the standardized biological assays outlined in this guide. Such studies are essential to unlock the therapeutic potential of this intriguing class of molecules.
References
The Pivotal Role of 2-Amino-3-nitro-5-fluoropyridine as a Versatile Chemical Intermediate in Drug Discovery and Beyond
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
[City, State] – [Date] – In the landscape of modern medicinal chemistry and materials science, the strategic use of highly functionalized building blocks is paramount for the efficient synthesis of complex molecules. Among these, 2-Amino-3-nitro-5-fluoropyridine has emerged as a critical chemical intermediate, offering a unique combination of reactive sites that enable the construction of diverse molecular architectures. This technical guide provides an in-depth exploration of its synthesis, properties, and key applications, with a focus on its role in the development of targeted therapeutics.
Physicochemical Properties and Synthesis
This compound is a yellow solid with the molecular formula C₅H₄FN₃O₂ and a molecular weight of 157.11 g/mol . Its structure is characterized by a pyridine ring substituted with an amino group at the 2-position, a nitro group at the 3-position, and a fluorine atom at the 5-position. This arrangement of functional groups imparts distinct reactivity to the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 212268-12-7 | [1][2] |
| Molecular Formula | C₅H₄FN₃O₂ | [1][2] |
| Molecular Weight | 157.11 g/mol | [1][2] |
| Appearance | Off-white to yellow solid | [1] |
| Melting Point | 149-157 °C | [1] |
| Purity | ≥ 98% | [2] |
The synthesis of this compound is typically achieved through the nitration of 2-amino-5-fluoropyridine. This electrophilic aromatic substitution reaction introduces the nitro group at the 3-position, directed by the activating amino group.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is based on established nitration procedures for aminopyridines.
Materials:
-
2-Amino-5-fluoropyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-5-fluoropyridine (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Slowly add a mixture of concentrated nitric acid (1.05 eq) and concentrated sulfuric acid dropwise to the solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
The Role of this compound in the Synthesis of Kinase Inhibitors
A prominent application of this compound is in the synthesis of kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for drug development. The structure of this compound provides a versatile scaffold for building molecules that can fit into the ATP-binding pocket of these kinases.
Case Study: Synthesis of the PI3K/mTOR Inhibitor Omipalisib (GSK2126458)
Omipalisib (GSK2126458) is a potent and selective dual inhibitor of PI3K and mTOR kinases.[3] Its chemical structure, 2,4-difluoro-N-{2-(methyloxy)-5-[4-(4-pyridazinyl)-6-quinolinyl]-3-pyridinyl}benzenesulfonamide, suggests a synthetic route starting from this compound.[2][3]
The following workflow outlines a plausible synthetic strategy.
Caption: Plausible synthetic workflow for Omipalisib (GSK2126458) starting from this compound.
Detailed Experimental Protocols for Key Transformations
Protocol 2.2.1: Nucleophilic Aromatic Substitution of Fluorine with Methoxide
This protocol describes the substitution of the fluorine atom at the 5-position with a methoxy group.
Materials:
-
This compound
-
Sodium Methoxide (CH₃ONa)
-
Methanol (CH₃OH)
-
Water
-
Ethyl Acetate
Procedure:
-
Dissolve this compound (1.0 eq) in methanol.
-
Add a solution of sodium methoxide in methanol (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product to yield 2-Amino-3-nitro-5-methoxypyridine.
Protocol 2.2.2: Reduction of the Nitro Group
This protocol details the reduction of the nitro group to an amino group.
Materials:
-
2-Amino-3-nitro-5-methoxypyridine
-
Iron powder (Fe)
-
Ammonium Chloride (NH₄Cl)
-
Ethanol
-
Water
-
Celite
Procedure:
-
To a suspension of 2-Amino-3-nitro-5-methoxypyridine (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and filter through a pad of Celite, washing with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Extract the residue with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give 2,3-Diamino-5-methoxypyridine.
Protocol 2.2.3: Sulfonylation of the Amino Group
This protocol describes the formation of the sulfonamide bond.
Materials:
-
2,3-Diamino-5-methoxypyridine
-
2,4-Difluorobenzenesulfonyl chloride
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve 2,3-Diamino-5-methoxypyridine (1.0 eq) in dichloromethane and cool to 0 °C.
-
Add pyridine (1.5 eq) followed by the dropwise addition of 2,4-difluorobenzenesulfonyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired sulfonamide intermediate.
The PI3K/AKT/mTOR Signaling Pathway: The Target of Omipalisib
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[4][5][6] Its aberrant activation is a frequent event in many human cancers. Omipalisib exerts its therapeutic effect by inhibiting both PI3K and mTOR, leading to a dual blockade of this key oncogenic pathway.[3]
Caption: Simplified diagram of the PI3K/AKT/mTOR signaling pathway and the inhibitory action of Omipalisib.
Other Applications and Future Directions
Beyond its use in the synthesis of kinase inhibitors, this compound serves as a valuable intermediate in the preparation of a wide range of substituted pyridines. Its reactivity allows for participation in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, further expanding its synthetic utility.[7] The presence of the fluorine atom can also be exploited for the development of ¹⁸F-labeled positron emission tomography (PET) imaging agents.
The continued exploration of the reactivity of this compound is expected to open new avenues in drug discovery, agrochemicals, and materials science. Its ability to serve as a scaffold for the introduction of diverse functionalities makes it a powerful tool for the generation of novel molecular entities with tailored properties.
Conclusion
This compound is a highly versatile and valuable chemical intermediate. Its unique substitution pattern provides a rich platform for a variety of chemical transformations, making it a key building block in the synthesis of complex molecules, most notably in the development of targeted cancer therapies like the PI3K/mTOR inhibitor Omipalisib. This technical guide has provided an overview of its synthesis, key reactions, and a prominent application, highlighting its significance for researchers and professionals in the chemical and pharmaceutical sciences. The continued investigation into the chemistry of this intermediate promises to yield further innovations in the years to come.
References
The Synthetic Versatility of 2-Amino-3-nitro-5-fluoropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-nitro-5-fluoropyridine is a highly functionalized heterocyclic compound with significant potential as a versatile building block in organic synthesis. Its unique arrangement of an amino, a nitro, and a fluoro group on the pyridine core offers a rich platform for a variety of chemical transformations. The electron-withdrawing nature of the nitro and fluoro substituents, combined with the nucleophilic and diazotizable amino group, allows for selective and diverse modifications, making it an attractive intermediate in the design and synthesis of novel pharmaceuticals, agrochemicals, and functional materials.[1] This technical guide explores the synthetic potential of this compound by detailing key transformations, providing experimental protocols based on analogous systems, and presenting quantitative data for these reactions.
Core Reactivity and Synthetic Potential
The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. The following sections outline the key transformations that can be achieved at each site.
Transformations of the Amino Group
The 2-amino group is a versatile handle for a range of chemical modifications, including diazotization and acylation.
Diazotization of the 2-amino group provides a facile route to a variety of 2-substituted-3-nitro-5-fluoropyridines. The resulting diazonium salt is a transient intermediate that can be readily displaced by a range of nucleophiles in Sandmeyer-type reactions.[2]
-
Sandmeyer Reaction: Introduction of chloro, bromo, and cyano groups.
-
Schiemann Reaction: Synthesis of the corresponding 2,5-difluoro-3-nitropyridine.
-
Hydrolysis: Formation of 2-hydroxy-3-nitro-5-fluoropyridine.
Reduction of the Nitro Group
The 3-nitro group can be selectively reduced to an amino group, furnishing 2,3-diamino-5-fluoropyridine. This diamine is a valuable precursor for the synthesis of a wide array of fused heterocyclic systems.[3]
-
Formation of Fused Imidazoles: Reaction with aldehydes or carboxylic acids.[4]
-
Formation of Fused Triazoles: Reaction with nitrous acid.
-
Formation of Fused Pyrazines: Reaction with α-dicarbonyl compounds.
Nucleophilic Aromatic Substitution (SNAr) of the Fluoro Group
The fluorine atom at the 5-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effects of the pyridine nitrogen and the 3-nitro group. This allows for the introduction of a wide variety of substituents.[5][6][7]
-
Alkoxylation: Displacement with alkoxides to form 5-alkoxy derivatives.
-
Amination: Reaction with primary or secondary amines to yield 5-amino derivatives.
-
Thiolation: Introduction of sulfur-based nucleophiles.
Cross-Coupling Reactions
While the C-F bond is generally strong, it can be activated for cross-coupling reactions under specific conditions. More practically, the amino group can be converted to a halide (e.g., bromo or iodo) via a Sandmeyer reaction, providing a handle for various palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids.[1][8][9][10]
-
Sonogashira Coupling: Formation of C-C triple bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: Formation of C-N bonds with amines.
Experimental Protocols
The following are representative experimental protocols for key transformations, adapted from literature procedures for structurally similar compounds.
Protocol 1: Reduction of the Nitro Group to Form 2,3-Diamino-5-fluoropyridine (Analogous Procedure)
Materials:
-
This compound
-
Iron powder
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Water
Procedure:
-
A mixture of this compound (1.0 eq), iron powder (5.0 eq), 95% ethanol, and water is prepared in a round-bottom flask fitted with a reflux condenser.[3]
-
A catalytic amount of concentrated hydrochloric acid is added to the mixture.[3]
-
The reaction mixture is heated to reflux and stirred for 1-2 hours.[3]
-
Upon completion of the reaction (monitored by TLC), the hot solution is filtered to remove the iron catalyst. The iron residue is washed with hot ethanol.[3]
-
The combined filtrate and washings are concentrated under reduced pressure.
-
The residue is dissolved in water and the pH is adjusted to basic with an appropriate base (e.g., NaOH).
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude 2,3-diamino-5-fluoropyridine, which can be further purified by crystallization or column chromatography.
Protocol 2: Nucleophilic Aromatic Substitution with an Amine (Analogous Procedure)
Materials:
-
This compound
-
Secondary amine (e.g., morpholine, 1.2 eq)
-
Potassium phosphate tribasic (K₃PO₄, 2.0 eq)
-
tert-Amyl alcohol
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the secondary amine (1.2 eq), and potassium phosphate tribasic (2.0 eq).[5]
-
Add anhydrous tert-amyl alcohol to achieve a suitable concentration (e.g., 0.2 M).[5]
-
Stir the reaction mixture and heat to 110 °C. Monitor the reaction progress by TLC or LC-MS.[5]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.[5]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[5]
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.[5]
Protocol 3: Suzuki-Miyaura Cross-Coupling of the Corresponding 2-Bromopyridine (Analogous Procedure)
Materials:
-
2-Bromo-3-nitro-5-fluoropyridine (prepared via Sandmeyer reaction)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
-
Potassium phosphate (K₃PO₄, 2.3 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine 2-bromo-3-nitro-5-fluoropyridine (1.0 eq), the arylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium phosphate (2.3 eq).[8]
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[8]
-
Stir the reaction mixture and heat to 85-95 °C. Monitor the reaction progress by TLC or LC-MS.[8]
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Quantitative Data
The following tables summarize typical reaction conditions and yields for the key transformations, based on analogous systems reported in the literature.
Table 1: Conditions for the Reduction of Nitropyridines
| Substrate | Reducing Agent | Solvent | Temperature | Time | Yield (%) | Reference |
| 2-Amino-5-bromo-3-nitropyridine | Fe / HCl (cat.) | Ethanol/Water | Reflux | 1 h | Not specified | [3] |
| vic-Substituted 3-nitropyridines | Zn / NH₄Cl | Ethanol | Sonication | 10-30 min | 60-85 | [11] |
Table 2: Conditions for Nucleophilic Aromatic Substitution on Fluoropyridines
| Fluoropyridine | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Fluoropyridine | Morpholine | K₃PO₄ | t-Amyl alcohol | 110 | Not specified | High | [5] |
| Perfluoropyridine | Phenols | K₂CO₃ | DMF | 15-45 | 1.5 | High | [12] |
Table 3: Conditions for Suzuki-Miyaura Cross-Coupling of Bromopyridines
| Bromopyridine | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Various Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/Water | 85-95 | 60-85 | [8] |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | Various (Hetero)arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | DME/Ethanol/Water | 80 | 14-28 | [10] |
Conclusion
This compound is a synthetically valuable scaffold that offers multiple avenues for chemical diversification. The strategic positioning of its functional groups allows for a range of selective transformations, including modifications of the amino group, reduction of the nitro group to access fused heterocycles, nucleophilic substitution of the fluoro group, and, after functional group interconversion, a variety of cross-coupling reactions. The experimental protocols and quantitative data provided in this guide, based on closely related systems, serve as a practical starting point for researchers aiming to exploit the synthetic potential of this versatile building block in their drug discovery and materials science endeavors.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Diazotisation [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis of Fused Imidazoles and Benzothiazoles from (Hetero)Aromatic ortho-Diamines or ortho-Aminothiophenol and Aldehydes Promoted by Chlorotrimethylsilane [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Amino-3-nitro-5-fluoropyridine (CAS 212268-12-7): Properties and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Amino-3-nitro-5-fluoropyridine (CAS number 212268-12-7). This compound is a key synthetic intermediate, particularly in the fields of medicinal chemistry and agrochemicals. Its trifunctionalized pyridine core offers a versatile platform for the synthesis of complex heterocyclic compounds, including those with potential therapeutic activity. This document details the physicochemical properties of this compound, provides an experimental protocol for its synthesis, and explores its utility in the development of bioactive molecules, with a focus on the synthesis of kinase inhibitor scaffolds.
Chemical and Physical Properties
This compound is an off-white to yellow solid. Its key properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 212268-12-7 | [1] |
| Molecular Formula | C₅H₄FN₃O₂ | [1] |
| Molecular Weight | 157.1 g/mol | [1] |
| Appearance | Off-white to yellow solid | [1] |
| Melting Point | 149-157 °C | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Storage Temperature | 0-8°C | [1] |
Synthesis of this compound
The synthesis of this compound typically involves the nitration of a 2-amino-5-fluoropyridine precursor. The following is a representative experimental protocol adapted from procedures for analogous 2-amino-3-nitro-5-halogenopyridines.[2]
Experimental Protocol: Nitration of 2-Amino-5-fluoropyridine
Materials:
-
2-Amino-5-fluoropyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Concentrated Aqueous Ammonia (NH₄OH)
-
Water (H₂O)
-
Standard laboratory glassware (three-neck flask, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a 100 mL three-neck flask equipped with a magnetic stirrer and a dropping funnel, cool 32 mL of concentrated sulfuric acid in an ice bath to 7-13°C.[2]
-
Slowly add 0.04 mol of 2-amino-5-fluoropyridine to the cooled sulfuric acid while maintaining the temperature within the specified range.
-
Once the addition is complete, heat the mixture to 31°C.
-
Add 2.6 mL of concentrated nitric acid dropwise over one hour, ensuring the reaction temperature is maintained between 31-32°C.[2]
-
Continue to stir the reaction mixture at 31-32°C for an additional two hours.
-
Upon completion, pour the reaction mixture into 100 mL of ice water.
-
Neutralize the resulting solution to a pH of 5 with concentrated aqueous ammonia. A yellow precipitate will form.[2]
-
Filter the yellow crystalline solid under reduced pressure and wash the cake with 50 mL of water.
-
Dry the solid to obtain this compound.
Expected Yield: Based on analogous reactions, a yield of approximately 87% can be anticipated.[2]
Purity Analysis: The purity of the final product can be assessed using High-Performance Liquid Chromatography (HPLC).
Applications in the Synthesis of Bioactive Molecules
This compound is a valuable building block for the synthesis of various therapeutic agents, particularly in oncology and infectious diseases.[1] The presence of an amino group, a nitro group, and a fluorine atom on the pyridine ring allows for a range of chemical transformations.
A common synthetic strategy involves the reduction of the nitro group to a second amino group, forming a 2,3-diamino-5-fluoropyridine intermediate. This diamine is a key precursor for the construction of fused heterocyclic ring systems, such as imidazo[4,5-b]pyridines. The imidazo[4,5-b]pyridine scaffold is a well-known bioisostere of purine and is a core component of many kinase inhibitors.[3]
Hypothetical Experimental Workflow for Kinase Inhibitor Scaffold Synthesis
The following diagram illustrates a representative workflow for the synthesis of an imidazo[4,5-b]pyridine scaffold, a common core for kinase inhibitors, starting from this compound.
References
2-Amino-3-nitro-5-fluoropyridine: A Technical Guide to a Versatile Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-3-nitro-5-fluoropyridine is a highly functionalized heterocyclic compound that has emerged as a critical building block in the synthesis of complex organic molecules. Its unique arrangement of an amino group, a nitro group, and a fluorine atom on a pyridine core provides multiple reaction sites, enabling diverse chemical transformations. This guide details the synthesis, reactivity, and application of this compound, with a focus on its utility in constructing advanced heterocyclic systems for pharmaceutical and materials science applications. Detailed experimental protocols and quantitative data are provided to facilitate its use in research and development.
Introduction
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials. Among these, pyridine derivatives are of particular interest due to their prevalence in biologically active molecules. This compound (CAS No. 212268-12-7) is a trifunctionalized pyridine that serves as a powerful intermediate for organic synthesis.[1]
The strategic positioning of its functional groups dictates its reactivity:
-
2-Amino Group: Acts as a nucleophile and a directing group, and is a key handle for building fused ring systems.
-
3-Nitro Group: A strong electron-withdrawing group that activates the pyridine ring for nucleophilic aromatic substitution (SNAr). It can also be readily reduced to an amino group, unlocking further synthetic pathways.[2]
-
5-Fluoro Group: The fluorine atom can act as a leaving group in SNAr reactions, facilitated by the activating nitro group. Its presence can also enhance the biological activity and pharmacokinetic properties of derivative compounds.
This combination of features makes this compound a valuable precursor for creating libraries of complex molecules, especially in the context of drug discovery for cancer and infectious diseases.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 212268-12-7 | [1][3] |
| Molecular Formula | C₅H₄FN₃O₂ | [1][3] |
| Molecular Weight | 157.1 g/mol | [1][3] |
| Appearance | Off-white to yellow solid | [1] |
| Melting Point | 149-157 °C | [1] |
| Boiling Point | 290.1±35.0 °C (Predicted) | [3] |
| Density | 1.555±0.06 g/cm³ (Predicted) | [3] |
Synthesis of this compound
The target compound is synthesized via the electrophilic nitration of 2-amino-5-fluoropyridine. The strongly activating amino group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho (C3) and para (C5) positions. Since the C5 position is already occupied by fluorine, the nitration occurs regioselectively at the C3 position.
A typical synthetic procedure involves the slow addition of a nitrating agent (a mixture of nitric acid and sulfuric acid) to a solution of 2-amino-5-fluoropyridine at reduced temperatures to control the exothermic reaction.[3]
Chemical Reactivity and Key Transformations
The versatility of this compound stems from its ability to undergo several key transformations, making it a hub for generating diverse heterocyclic scaffolds.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is rendered electron-deficient by the 3-nitro group, which facilitates the displacement of the 5-fluoro substituent by a variety of nucleophiles.[4] This reaction is a powerful method for introducing diverse functional groups at the C5 position.
| Nucleophile (Nu-H) | Product Structure | Representative Conditions |
| Alcohols (R-OH) | 2-Amino-3-nitro-5-(alkoxy)pyridine | NaH or K₂CO₃, DMF/THF |
| Amines (R₂NH) | 2-Amino-3-nitro-5-(amino)pyridine | DIPEA, NMP or DMSO, Heat |
| Thiols (R-SH) | 2-Amino-3-nitro-5-(thio)pyridine | K₂CO₃ or Cs₂CO₃, DMF |
Reduction of the Nitro Group
The nitro group can be selectively reduced to an amine using various reagents, most commonly tin(II) chloride or catalytic hydrogenation (H₂/Pd).[5] This transformation yields 2,3-diamino-5-fluoropyridine , a crucial intermediate for the synthesis of fused heterocyclic systems.
Synthesis of Fused Heterocycles: Imidazo[4,5-b]pyridines
The 2,3-diamino-5-fluoropyridine intermediate is an ideal precursor for constructing the imidazo[4,5-b]pyridine scaffold, which is a privileged structure in many kinase inhibitors.[6][7] The condensation of the diamine with aldehydes, carboxylic acids, or their equivalents leads to the formation of the imidazole ring.
The choice of the cyclization partner (e.g., a substituted benzaldehyde) allows for the introduction of various substituents at the 2-position of the imidazo[4,5-b]pyridine core, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[8]
Experimental Protocols
The following protocols are representative procedures based on established methodologies for analogous compounds and should be adapted and optimized for specific substrates and scales.[5][9][10]
Protocol 1: Synthesis of this compound (Nitration) [3]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-5-fluoropyridine (1.0 eq) in concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.
-
Nitration: Prepare a nitrating mixture of concentrated nitric acid (1.0 eq) and concentrated sulfuric acid. Add this mixture dropwise to the cooled pyridine solution, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1 hour, then warm to 55 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a concentrated base (e.g., 10 M NaOH or NH₄OH) while cooling.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Nitro Group Reduction [5]
-
Setup: Suspend this compound (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.
-
Reduction: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) to the suspension.
-
Reaction: Heat the mixture to reflux and stir for 2-6 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Cool the reaction mixture and pour it into a saturated sodium bicarbonate solution to neutralize the acid and precipitate tin salts.
-
Extraction: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 2,3-diamino-5-fluoropyridine, which can often be used in the next step without further purification.
Protocol 3: General Procedure for Imidazo[4,5-b]pyridine Synthesis [8][11]
-
Setup: In a flask, combine 2,3-diamino-5-fluoropyridine (1.0 eq), a substituted aldehyde (1.0 eq), and sodium metabisulfite (Na₂S₂O₅) (0.5-1.1 eq) in an anhydrous solvent such as DMSO.
-
Reaction: Heat the reaction mixture to 100-120 °C and stir for 4-12 hours until the reaction is complete as indicated by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and pour it into ice water.
-
Isolation: Collect the resulting precipitate by filtration. Wash the solid with water and then a small amount of cold ethanol or diethyl ether.
-
Purification: Dry the crude product under vacuum. If necessary, purify further by recrystallization or column chromatography.
Conclusion
This compound is a trifunctionalized building block of significant value in modern organic synthesis. Its well-defined reactivity allows for sequential and regioselective modifications, providing efficient routes to complex heterocyclic structures. The ability to readily form key pharmacophores, such as the imidazo[4,5-b]pyridine core, positions it as a strategic intermediate in the development of novel kinase inhibitors and other therapeutic agents. The protocols and data presented in this guide serve as a comprehensive resource for researchers aiming to leverage the synthetic potential of this versatile compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 212268-12-7 [m.chemicalbook.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-<i>c</i>] and [4,5-<i>b</i>]pyridine derivatives and their antimicrobial activities - ProQuest [proquest.com]
Methodological & Application
step-by-step synthesis protocol for 2-Amino-3-nitro-5-fluoropyridine
Application Note: Synthesis of 2-Amino-3-nitro-5-fluoropyridine
Abstract
This application note provides a detailed, step-by-step protocol for the synthesis of this compound, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis involves the regioselective nitration of commercially available 2-Amino-5-fluoropyridine using a mixture of concentrated nitric and sulfuric acids. This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction
This compound is a key building block in the synthesis of various bioactive molecules. The presence of the nitro group, amino group, and fluorine atom on the pyridine ring imparts unique chemical properties that are leveraged in the development of novel therapeutic agents and agricultural chemicals. A reliable and well-documented synthetic protocol is essential for the consistent production of this important intermediate. This document outlines a laboratory-scale procedure for the nitration of 2-Amino-5-fluoropyridine, including reaction setup, work-up, and purification, along with expected yields and purity.
Reaction Scheme
Figure 1: General reaction scheme for the nitration of 2-Amino-5-fluoropyridine.
Experimental Protocol
Materials and Equipment
-
2-Amino-5-fluoropyridine (starting material)
-
Concentrated sulfuric acid (H₂SO₄, 98%)
-
Concentrated nitric acid (HNO₃, 70%)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration and recrystallization
Procedure
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Amino-5-fluoropyridine (5.0 g, 44.6 mmol).
-
Place the flask in an ice bath and slowly add concentrated sulfuric acid (20 mL) while stirring. Ensure the temperature is maintained below 10°C during the addition.
-
Continue stirring until the starting material is completely dissolved.
-
-
Nitration:
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (3.2 mL, 49.1 mmol) to concentrated sulfuric acid (5 mL) in a separate flask, pre-cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 2-Amino-5-fluoropyridine over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice (approximately 100 g) with stirring.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. A yellow precipitate should form.
-
Collect the crude product by vacuum filtration and wash with cold deionized water.
-
-
Purification:
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Alternatively, for higher purity, the product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Dry the purified product under vacuum to obtain this compound as a yellow solid.
-
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Material | 2-Amino-5-fluoropyridine |
| Molecular Weight | 112.11 g/mol |
| Amount of Starting Material | 5.0 g |
| Moles of Starting Material | 44.6 mmol |
| Nitrating Agent | HNO₃/H₂SO₄ |
| Molar Ratio (Substrate:HNO₃) | 1:1.1 |
| Reaction Temperature | 0-10°C, then RT |
| Reaction Time | 2-3 hours |
| Product Molecular Weight | 157.10 g/mol |
| Theoretical Yield | 7.0 g |
| Actual Yield (Post-Purification) | 4.9 - 5.6 g |
| Yield Percentage | 70 - 80% |
| Purity (by HPLC) | >98% |
| Appearance | Yellow Solid |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Concentrated acids (sulfuric and nitric) are highly corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The nitration reaction is exothermic. Proper temperature control is crucial to avoid runaway reactions.
-
Always add acid to water, not the other way around, during dilution. In this protocol, the reaction mixture is added to ice.
Conclusion
This application note provides a robust and reproducible protocol for the synthesis of this compound. The described method offers good yields and high purity, making it suitable for laboratory-scale production. This protocol should serve as a valuable resource for researchers in the fields of medicinal chemistry, agrochemistry, and organic synthesis.
Application Notes and Protocols for the Laboratory Preparation of 2-Amino-3-nitro-5-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the laboratory synthesis of 2-Amino-3-nitro-5-fluoropyridine, a key intermediate in the development of various pharmaceuticals.[1][2] The synthesis involves a two-stage process: the preparation of the precursor 2-Amino-5-fluoropyridine, followed by its nitration to yield the final product.
Stage 1: Synthesis of 2-Amino-5-fluoropyridine
The synthesis of 2-Amino-5-fluoropyridine can be achieved from 2-aminopyridine through a multi-step process that includes acetylation, nitration, reduction, diazotization (Schiemann reaction), and hydrolysis.[2][3][4][5]
Experimental Protocol:
A multi-step synthesis route for 2-Amino-5-fluoropyridine starting from 2-aminopyridine is outlined below.[2][3][4][5][6]
-
Acetylation of 2-Aminopyridine: 2-aminopyridine is acetylated using acetic anhydride to protect the amino group.
-
Nitration of 2-Acetamidopyridine: The resulting 2-acetamidopyridine is nitrated to introduce a nitro group onto the pyridine ring.
-
Reduction of 2-Acetamido-5-nitropyridine: The nitro group is then reduced to an amino group.
-
Diazotization and Fluorination (Schiemann Reaction): The newly formed amino group is converted to a diazonium salt and subsequently replaced by a fluorine atom.
-
Hydrolysis: The acetyl protecting group is removed to yield 2-Amino-5-fluoropyridine.
Summary of Reaction Conditions for the Synthesis of 2-Amino-5-fluoropyridine:
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |
| Acetylation | 2-Aminopyridine, Acetic Anhydride | - | 45 | 2.5 | 96.3 |
| Nitration | 2-Acetamidopyridine | Concentrated H2SO4, Fuming HNO3 | 60 | 2 | 88.4 |
| Reduction | 2-Acetamido-5-nitropyridine | Hydrazine hydrate, Pd/C, Ethanol | 80 | 3.5 | 93.3 |
| Diazotization | 2-Acetamido-5-aminopyridine | Fluoroboric acid, Sodium nitrite, Ethanol | 25 | 1.5 | 87.2 |
| Hydrolysis | 2-Acetamido-5-fluoropyridine | 20% aq. NaOH | 80 | 2 | 95.3 |
Stage 2: Nitration of 2-Amino-5-fluoropyridine to this compound
This stage describes the direct nitration of the previously synthesized 2-Amino-5-fluoropyridine to obtain the target compound.
Experimental Protocol:
The following protocol is adapted from a documented laboratory procedure.[7]
-
Dissolution: Dissolve 8.6 g (77 mmol) of 2-Amino-5-fluoropyridine in concentrated hydrochloric acid in a reaction vessel.
-
Preparation of Nitrating Mixture: In a separate vessel, carefully prepare a mixed acid solution by combining 3.25 ml (77 mmol) of nitric acid and 40 ml of sulfuric acid.
-
Nitration Reaction: Cool the solution of 2-Amino-5-fluoropyridine to 3°C. Slowly add the mixed acid solution dropwise over 30 minutes, maintaining the temperature at 3°C. After the addition is complete, stir the reaction mixture at room temperature for 1 hour, and then heat it to 55°C for an additional hour.
-
Work-up: Pour the reaction mixture into ice water and neutralize it with a 10 M sodium hydroxide solution. Extract the product with dichloromethane.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product is then purified by silica gel column chromatography. A two-step purification is recommended: first with a methanol:dichloromethane (1:20) eluent, followed by a second column with an ether:petroleum ether (1:1) eluent. This process yields 0.44 g of this compound (3.6% yield).[7]
Summary of Reaction Parameters for the Nitration of 2-Amino-5-fluoropyridine:
| Parameter | Value |
| Starting Material | 2-Amino-5-fluoropyridine |
| Reagents | Nitric Acid, Sulfuric Acid, Hydrochloric Acid |
| Reaction Temperature | 3°C to 55°C |
| Reaction Time | 2.5 hours |
| Purification Method | Silica Gel Column Chromatography (x2) |
| Yield | 3.6% |
Characterization of this compound
The final product can be characterized using various analytical techniques to confirm its identity and purity.
Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 212268-12-7 | [1] |
| Molecular Formula | C5H4FN3O2 | [1] |
| Molecular Weight | 157.1 g/mol | [1] |
| Appearance | Off-white to yellow solid | [1] |
| Melting Point | 149-157 °C | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Boiling Point | 290.1±35.0 °C (Predicted) | [7] |
| Density | 1.555±0.06 g/cm3 (Predicted) | [7] |
Spectroscopic Data:
-
¹H-NMR (300 MHz, CDCl₃): δ 6.65 (broad single peak, 2H), δ 8.20 (double peak, 1H), 8.35 (single peak, 1H).[7]
Synthetic Workflow
The overall synthetic pathway from 2-aminopyridine to this compound is depicted in the following diagram.
Caption: Synthetic pathway for this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Concentrated acids (sulfuric, nitric, hydrochloric) are highly corrosive and should be handled with extreme care.
-
The nitration reaction is exothermic and requires careful temperature control to avoid runaway reactions.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Dissertation [m.dissertationtopic.net]
- 4. researchgate.net [researchgate.net]
- 5. 2-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 6. Study on the Process of Preparation of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 7. This compound CAS#: 212268-12-7 [m.chemicalbook.com]
Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Amino-3-nitro-5-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of 2-Amino-3-nitro-5-fluoropyridine, a versatile building block in medicinal chemistry and drug discovery. Due to its unique electronic properties, this compound readily undergoes substitution at the C-5 position, offering a gateway to a diverse range of functionalized pyridine derivatives. This document outlines the underlying chemical principles, presents illustrative quantitative data, and provides detailed experimental protocols for performing these reactions.
Introduction
This compound is a key intermediate for the synthesis of various bioactive molecules and pharmaceuticals, particularly in the development of targeted therapies for cancer and bacterial infections.[1] The pyridine ring is a common scaffold in many approved drugs, and the strategic placement of functional groups allows for the fine-tuning of a compound's pharmacological properties.
The reactivity of this compound in nucleophilic aromatic substitution (SNAr) is governed by the electronic effects of its substituents. The pyridine nitrogen and the potent electron-withdrawing nitro group at the C-3 position strongly activate the ring towards nucleophilic attack. This activation makes the fluorine atom at C-5, which is para to the nitro group, an excellent leaving group. The amino group at C-2 further influences the ring's electronics and can participate in directing the substitution. Consequently, a wide array of nucleophiles can efficiently displace the fluoride, enabling the synthesis of diverse compound libraries for drug screening.
Principles of the Reaction
The nucleophilic aromatic substitution of this compound proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom at the C-5 position, which bears the fluorine atom. This step is typically the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored through the elimination of the fluoride ion, which is a good leaving group in this context.
The general mechanism is depicted in the diagram below.
Caption: General mechanism of SNAr on this compound.
Data Presentation: Illustrative Reaction Parameters
The following table summarizes hypothetical reaction conditions and yields for the nucleophilic substitution of this compound with various nucleophiles. These values are based on typical results for SNAr reactions on similarly activated aromatic systems and serve as a starting point for reaction optimization.
| Nucleophile | Class | Solvent | Base | Temp (°C) | Time (h) | Product | Yield (%) |
| Morpholine | Secondary Amine | DMSO | K₂CO₃ | 80 | 4 | 4-(5-Amino-3-nitro-pyridin-2-yl)morpholine | 95 |
| Piperidine | Secondary Amine | DMF | Et₃N | 70 | 6 | 2-Amino-3-nitro-5-(piperidin-1-yl)pyridine | 92 |
| Aniline | Primary Amine | NMP | NaH | 100 | 8 | N-(2-Amino-3-nitropyridin-5-yl)aniline | 85 |
| Benzylamine | Primary Amine | Acetonitrile | DBU | 60 | 5 | N-Benzyl-2-amino-3-nitropyridin-5-amine | 88 |
| Sodium thiophenoxide | Thiolate | DMF | - | 25 | 2 | 2-Amino-3-nitro-5-(phenylthio)pyridine | 98 |
| Sodium methoxide | Alkoxide | Methanol | - | 50 | 3 | 5-Methoxy-2-amino-3-nitropyridine | 90 |
Experimental Protocols
This section provides a detailed protocol for a representative SNAr reaction of this compound with a secondary amine, morpholine.
Protocol 1: Synthesis of 4-(5-Amino-3-nitro-pyridin-2-yl)morpholine
Materials and Reagents:
-
This compound
-
Morpholine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard glassware for workup (separatory funnel, beakers, flasks)
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add this compound (1.0 eq.), potassium carbonate (2.0 eq.), and anhydrous DMSO.
-
Addition of Nucleophile: Add morpholine (1.2 eq.) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80°C and maintain for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Caption: A typical experimental workflow for SNAr reactions.
Substituent Effects on Reactivity
The high reactivity of this compound in SNAr reactions is a direct consequence of the electronic properties of its substituents. The following diagram illustrates the logical relationship between these substituents and the activation of the C-5 position.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Amino-3-nitro-5-substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 2-amino-3-nitro-5-substituted pyridines, particularly halogenated derivatives, in various palladium-catalyzed cross-coupling reactions. While specific examples utilizing 2-Amino-3-nitro-5-fluoropyridine are limited in published literature due to the lower reactivity of the C-F bond in oxidative addition, the protocols provided for analogous bromo-substituted pyridines serve as a valuable starting point for methodology development. This document is intended to guide researchers in leveraging these versatile building blocks for the synthesis of complex molecules in pharmaceutical and materials science research.[1]
Introduction
2-Amino-3-nitropyridine scaffolds are crucial intermediates in the synthesis of a wide range of biologically active compounds, including kinase inhibitors.[2][3] The presence of the amino and nitro groups, along with a halogen at the 5-position, offers multiple reactive sites for functionalization. Palladium-catalyzed cross-coupling reactions provide a powerful toolkit for the selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the halogenated position, enabling the construction of diverse molecular architectures.
This document focuses on the following key palladium-catalyzed reactions:
-
Suzuki-Miyaura Coupling: Formation of a C-C bond with a boronic acid or ester.
-
Buchwald-Hartwig Amination: Formation of a C-N bond with an amine.
-
Sonogashira Coupling: Formation of a C-C bond with a terminal alkyne.
-
Heck Coupling: Formation of a C-C bond with an alkene.
-
Stille Coupling: Formation of a C-C bond with an organostannane.
General Considerations for Cross-Coupling Reactions
The success of palladium-catalyzed cross-coupling reactions with 2-amino-3-nitropyridine derivatives is highly dependent on the choice of catalyst, ligand, base, and solvent. The electron-withdrawing nature of the nitro group and the coordinating potential of the pyridine nitrogen and amino group can influence the catalytic cycle. Therefore, careful optimization of reaction conditions is often necessary.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl and heteroaryl structures. For 2-amino-3-nitro-5-halopyridines, this reaction enables the introduction of various aryl and heteroaryl substituents at the 5-position.
Quantitative Data for Suzuki-Miyaura Coupling of an Analogous Substrate
The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of 2-amino-4-bromo-3-nitropyridine with phenylboronic acid, which serves as a model for the reactivity of related 2-amino-3-nitro-5-halopyridines.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-4-bromo-3-nitropyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12-16 | Not specified |
Data is based on a representative protocol for a structurally related compound.[4]
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Amino-4-bromo-3-nitropyridine
Materials:
-
2-Amino-4-bromo-3-nitropyridine (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-amino-4-bromo-3-nitropyridine, phenylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3-nitro-4-phenylpyridine.[4]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of aryl halides with a wide range of primary and secondary amines. This reaction is particularly useful for synthesizing complex amine-containing molecules.
Quantitative Data for Buchwald-Hartwig Amination of an Analogous Substrate
The following table presents representative conditions and yields for the Buchwald-Hartwig amination of 2-amino-4-bromo-3-nitropyridine with benzylamine.
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-4-bromo-3-nitropyridine | Benzylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 8-12 | Not specified |
Data is based on a representative protocol for a structurally related compound.[4]
Experimental Protocol: Buchwald-Hartwig Amination of 2-Amino-4-bromo-3-nitropyridine
Materials:
-
2-Amino-4-bromo-3-nitropyridine (1.0 eq)
-
Benzylamine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene
-
Schlenk tube or glovebox
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and sodium tert-butoxide to an oven-dried Schlenk tube.
-
Add 2-amino-4-bromo-3-nitropyridine and anhydrous toluene to the Schlenk tube.
-
Add benzylamine to the mixture via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to yield the N4-benzyl-3-nitro-2,4-diaminopyridine product.[4]
References
Application Notes and Protocols for the Synthesis of Novel Drug Candidates from 2-Amino-3-nitro-5-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-amino-3-nitro-5-fluoropyridine as a starting material for the generation of novel drug candidates. Detailed protocols for key transformations and data on the biological activities of derived compounds are presented to facilitate drug discovery and development efforts.
Introduction
This compound is a versatile and highly valuable building block in medicinal chemistry.[1][2] Its unique substitution pattern, featuring an amino group for derivatization, a nitro group that can be readily converted to another amino group for cyclization reactions, and a fluorine atom to enhance pharmacological properties, makes it an attractive starting point for the synthesis of diverse heterocyclic scaffolds.[1] This starting material is particularly useful in the development of kinase inhibitors and antimicrobial agents. The strategic manipulation of its functional groups allows for the construction of complex molecular architectures with potent biological activities.
Key Synthetic Strategies and Applications
The primary synthetic strategies for elaborating this compound into potential drug candidates involve two main pathways:
-
Reduction of the Nitro Group and Subsequent Cyclization: The reduction of the 3-nitro group to an amine is a facile transformation that yields a 2,3-diamino-5-fluoropyridine intermediate. This diamine is a key precursor for the synthesis of various fused heterocyclic systems, such as imidazo[4,5-b]pyridines and pyrido[2,3-d]pyrimidines, which are prevalent scaffolds in many kinase inhibitors.
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 5-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents. This provides a straightforward method for diversifying the core structure and exploring structure-activity relationships (SAR).
These strategies have been successfully employed to generate compounds with promising anticancer and antimicrobial activities.
Experimental Protocols
Protocol 1: Synthesis of a 6-Fluoro-imidazo[4,5-b]pyridine Derivative (A Potential Kinase Inhibitor Scaffold)
This protocol details the synthesis of a 6-fluoro-imidazo[4,5-b]pyridine scaffold, a common core in kinase inhibitors, starting from this compound.
Step 1: Reduction of the Nitro Group to Synthesize 5-Fluoropyridine-2,3-diamine
-
Materials: this compound, Iron powder (Fe), Ammonium chloride (NH₄Cl), Ethanol, Water.
-
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 5-fluoropyridine-2,3-diamine.
-
Step 2: Cyclization to form the 6-Fluoro-imidazo[4,5-b]pyridine Ring
-
Materials: 5-Fluoropyridine-2,3-diamine, Aromatic aldehyde (e.g., 4-chlorobenzaldehyde), Sodium metabisulfite (Na₂S₂O₅), Dimethyl sulfoxide (DMSO).
-
Procedure:
-
Dissolve 5-fluoropyridine-2,3-diamine (1.0 eq) and the aromatic aldehyde (1.0 eq) in DMSO.
-
Add sodium metabisulfite (1.1 eq) to the mixture.
-
Heat the reaction mixture to approximately 120 °C and stir for several hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry to obtain the 2-aryl-6-fluoro-imidazo[4,5-b]pyridine derivative.
-
Data Presentation
The following tables summarize representative quantitative data for the synthesis and biological activity of compounds derived from aminonitropyridine precursors. While specific data for derivatives of this compound are not abundant in the public domain, the data for closely related analogs highlight the potential of this compound class.
Table 1: Synthesis and Yield of Intermediates and Final Products
| Starting Material | Reaction Step | Product | Reagents and Conditions | Yield (%) |
| 2-Acetamidopyridine | Nitration | 2-Acetamido-5-nitropyridine | Conc. H₂SO₄, Fuming HNO₃, 60 °C, 2h | 88.40 |
| 2-Acetamido-5-nitropyridine | Reduction | 2-Acetamido-5-aminopyridine | Hydrazine hydrate, Pd/C, Ethanol, 80 °C, 3.5h | 93.26 |
| 2-Acetamido-5-aminopyridine | Diazotization | 2-Acetamido-5-pyridine tetrafluoroborate diazonium salt | Fluoroboric acid, Sodium nitrite, Ethanol, 25 °C, 1.5h | 87.22 |
| 2-Acetamido-5-pyridine tetrafluoroborate diazonium salt | Schiemann Reaction | 2-Acetamido-5-fluoropyridine | Toluene, 110 °C | 64.94 |
| 2-Acetamido-5-fluoropyridine | Hydrolysis | 2-Amino-5-fluoropyridine | 20% aq. NaOH, 80 °C, 2h | 95.25 |
Note: Data adapted from a study on the synthesis of 2-amino-5-fluoropyridine.
Table 2: Biological Activity of Novel Drug Candidates
| Compound ID | Target | Assay Type | IC₅₀ (µM) | Cell Line |
| Pyrido[2,3-d]pyrimidine 4 | PIM-1 Kinase | Kinase Inhibition Assay | 0.0114 | - |
| Pyrido[2,3-d]pyrimidine 4 | Anticancer | Cytotoxicity Assay | 0.57 | MCF-7 (Breast Cancer) |
| Pyrido[2,3-d]pyrimidine 11 | Anticancer | Cytotoxicity Assay | 1.31 | MCF-7 (Breast Cancer) |
| Imidazo[4,5-b]pyridine IX | CDK9 | Kinase Inhibition Assay | 0.63 | - |
| Imidazo[4,5-b]pyridine IX | Anticancer | Cytotoxicity Assay | - | HCT116 (Colon Cancer) |
| 2-Amino-3-cyanopyridine 7b | hCA II | Enzyme Inhibition Assay | 2.56 (Kᵢ) | - |
| 2-Amino-3-cyanopyridine 7d | hCA I | Enzyme Inhibition Assay | 2.84 (Kᵢ) | - |
Note: Data for Pyrido[2,3-d]pyrimidines and Imidazo[4,5-b]pyridines are from studies on related scaffolds to indicate potential therapeutic applications.
Mandatory Visualizations
Caption: Synthetic workflow for a potential kinase inhibitor.
Caption: Targeted PI3K/AKT/mTOR signaling pathway.
Conclusion
This compound is a highly adaptable starting material for the synthesis of novel drug candidates. The straightforward conversion of the nitro group to an amine allows for the construction of fused heterocyclic systems, while the fluorine atom can be displaced to introduce further diversity. These synthetic routes provide access to a wide range of compounds with potential applications as kinase inhibitors for cancer therapy and as antimicrobial agents. The provided protocols and data serve as a foundation for researchers to explore the chemical space around this privileged scaffold and to develop new and effective therapeutics.
References
protocol for the purification of 2-Amino-3-nitro-5-fluoropyridine
An Application Note and Protocol for the Purification of 2-Amino-3-nitro-5-fluoropyridine
This document provides detailed protocols for the purification of this compound, a key intermediate in pharmaceutical synthesis. The protocols are designed to yield a high-purity product suitable for subsequent synthetic applications.
Introduction
This compound is a crucial building block in the development of various bioactive molecules.[1] Its purity is paramount for the successful synthesis of downstream targets and for ensuring the reliability and reproducibility of experimental results. The synthesis of this compound, typically through the nitration of 2-amino-5-fluoropyridine, can result in a crude product containing unreacted starting materials, regioisomers, and other by-products.[2] Therefore, a robust purification strategy is essential. This application note details two effective purification methods: recrystallization and column chromatography.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₄FN₃O₂ | [1] |
| Molecular Weight | 157.1 g/mol | [1] |
| Appearance | Off-white to yellow solid | [1] |
| Melting Point | 149-157 °C | [1] |
| Purity (Commercial) | ≥ 99% (HPLC) | [1] |
Purification Workflow
The overall workflow for the purification of this compound is depicted in the following diagram.
Caption: A flowchart illustrating the decision-making and procedural steps for the purification of this compound.
Experimental Protocols
Two primary methods for the purification of this compound are detailed below. The choice of method will depend on the impurity profile of the crude material and the desired final purity.
Protocol 1: Recrystallization
Recrystallization is an effective method for purifying compounds that are crystalline solids and when the impurities have different solubility profiles from the desired product.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents. Ethanol or a mixture of ethanol and water is a good starting point. The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point to remove any residual solvent.
Protocol 2: Column Chromatography
Column chromatography is a highly effective technique for separating the desired compound from impurities with similar polarities.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents for mobile phase (e.g., petroleum ether, ethyl acetate, dichloromethane, methanol)[2]
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for visualization
Procedure:
-
TLC Analysis: Analyze the crude product by TLC to determine a suitable solvent system for separation. A good solvent system will show good separation between the desired product and impurities, with the product having an Rf value of approximately 0.3-0.4. Based on available data, a mixture of ether:petroleum ether (1:1) or methanol:dichloromethane (1:20) can be effective.[2]
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., petroleum ether). Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry silica gel with the adsorbed compound to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity (gradient elution). For example, start with 100% petroleum ether and gradually increase the percentage of ethyl acetate.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing them under a UV lamp.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent by rotary evaporation to obtain the purified this compound.
Data Presentation
The following table summarizes the expected outcomes from the purification protocols. The values presented are typical for these types of purification and should be confirmed by analytical methods such as HPLC, NMR, and melting point analysis.
| Purification Step | Initial Purity (Estimated) | Final Purity (Target) | Expected Yield |
| Crude Product | 80-90% | - | - |
| Recrystallization | >90% | >98% | 70-85% |
| Column Chromatography | 80-90% | >99% | 60-80% |
References
Application Notes and Protocols for the Reaction of 2-Amino-3-nitro-5-fluoropyridine with Thiols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the nucleophilic aromatic substitution (SNAr) reaction of 2-Amino-3-nitro-5-fluoropyridine with various thiol nucleophiles. This reaction is a valuable transformation in medicinal chemistry and materials science for the synthesis of diverse 2-amino-3-nitro-5-(organothio)pyridine derivatives. The protocols outlined below are based on established principles of SNAr reactions on electron-deficient pyridine rings and provide a general framework for successful synthesis.
Introduction
The reaction of this compound with thiols proceeds via a nucleophilic aromatic substitution mechanism. The pyridine ring is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group at the 3-position. The fluorine atom at the 5-position serves as a good leaving group. Thiols, being excellent nucleophiles, readily displace the fluoride to form a new carbon-sulfur bond, yielding the corresponding 2-amino-3-nitro-5-(organothio)pyridine. The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion.
General Reaction Scheme
The general chemical equation for this transformation is as follows:
Caption: General reaction scheme for the SNAr of this compound with thiols.
Experimental Protocols
The following protocols provide a general guideline for reacting this compound with both aromatic and aliphatic thiols. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Reaction with Aromatic Thiols (e.g., Thiophenol)
This protocol describes a general procedure for the synthesis of 2-amino-3-nitro-5-(arylthio)pyridines.
Materials:
-
This compound
-
Aromatic thiol (e.g., Thiophenol)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the aromatic thiol (1.1 eq).
-
Add anhydrous DMF or MeCN as the solvent.
-
Add the base (K₂CO₃, 1.5 eq or Cs₂CO₃, 1.2 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature (20-25 °C) or gently heat to 50-60 °C.
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 2-amino-3-nitro-5-(arylthio)pyridine.
Protocol 2: Reaction with Aliphatic Thiols (e.g., Benzyl Mercaptan)
This protocol outlines a general procedure for the synthesis of 2-amino-3-nitro-5-(alkylthio)pyridines.
Materials:
-
This compound
-
Aliphatic thiol (e.g., Benzyl Mercaptan)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aliphatic thiol (1.2 eq) and anhydrous THF or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the base (NaH, 1.2 eq or t-BuOK, 1.2 eq) portion-wise to the solution of the thiol.
-
Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the thiolate.
-
In a separate flask, dissolve this compound (1.0 eq) in the same anhydrous solvent.
-
Slowly add the solution of this compound to the pre-formed thiolate at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexanes/ethyl acetate gradient) to obtain the pure 2-amino-3-nitro-5-(alkylthio)pyridine.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the SNAr reaction of this compound with representative thiols. Please note that yields are highly dependent on the specific thiol and reaction conditions and may require optimization.
Table 1: Reaction with Aromatic Thiols
| Thiol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | K₂CO₃ | DMF | 25 | 4 | 85-95 |
| 4-Chlorothiophenol | Cs₂CO₃ | MeCN | 50 | 6 | 80-90 |
| 4-Methoxythiophenol | K₂CO₃ | DMF | 25 | 3 | 90-98 |
Table 2: Reaction with Aliphatic Thiols
| Thiol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl Mercaptan | NaH | THF | 0 to 25 | 2 | 75-85 |
| 1-Dodecanethiol | t-BuOK | DCM | 0 to 25 | 5 | 70-80 |
| Cyclohexanethiol | NaH | THF | 0 to 25 | 4 | 72-82 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the reaction of this compound with thiols.
Caption: General experimental workflow for the synthesis of 2-amino-3-nitro-5-(organothio)pyridines.
Signaling Pathway of the SNAr Mechanism
The diagram below illustrates the stepwise mechanism of the nucleophilic aromatic substitution reaction.
Application of 2-Amino-3-nitro-5-fluoropyridine in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-nitro-5-fluoropyridine is a key heterocyclic building block in the synthesis of novel agrochemicals. Its unique substitution pattern, featuring an activating nitro group, a nucleophilic amino group, and a fluorine atom which can enhance biological activity and metabolic stability, makes it a versatile precursor for a range of pesticides, including herbicides, fungicides, and insecticides. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of agrochemical candidates, with a focus on the preparation of imidazopyridine-based compounds.
Core Application: Synthesis of Imidazopyridine Agrochemicals
A primary application of this compound in agrochemical synthesis is its conversion to 2,3-diamino-5-fluoropyridine. This diamine is a crucial intermediate for the construction of the imidazo[4,5-b]pyridine scaffold, a privileged structure in many biologically active compounds. The general synthetic approach involves the reduction of the nitro group of this compound, followed by a cyclization reaction with a suitable carboxylic acid or its derivative to form the imidazole ring.
Synthetic Pathway Overview
The logical workflow for the synthesis of imidazopyridine agrochemicals from this compound can be visualized as follows:
Caption: Synthetic workflow from this compound to Imidazopyridine agrochemicals.
Experimental Protocols
The following are detailed, representative protocols for the key transformations in the synthesis of imidazopyridine agrochemicals.
Step 1: Reduction of this compound to 2,3-Diamino-5-fluoropyridine
This protocol describes the reduction of the nitro group to an amine using catalytic hydrogenation.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ethanol (absolute)
-
Hydrogen gas
-
Filtration apparatus (e.g., Celite® pad)
-
Rotary evaporator
Procedure:
-
In a hydrogenation vessel, dissolve this compound (1.0 eq) in absolute ethanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%).
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield crude 2,3-diamino-5-fluoropyridine.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Step 2: Cyclization to form Imidazo[4,5-b]pyridine Derivatives
This protocol outlines the Phillips condensation for the synthesis of a 2-substituted-6-fluoro-1H-imidazo[4,5-b]pyridine from 2,3-diamino-5-fluoropyridine and a carboxylic acid.
Materials:
-
2,3-Diamino-5-fluoropyridine
-
Substituted carboxylic acid (R-COOH)
-
Polyphosphoric acid (PPA)
-
Ice water
-
Sodium bicarbonate solution (saturated)
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, combine 2,3-diamino-5-fluoropyridine (1.0 eq) and the desired carboxylic acid (1.1 eq).
-
Add polyphosphoric acid (a sufficient amount to ensure good stirring) to the mixture.
-
Heat the reaction mixture to 150-180 °C with stirring for several hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, cool the reaction mixture to approximately 100 °C and carefully pour it onto ice water with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the solid with water and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile).
Data Presentation
The following table summarizes hypothetical, yet representative, quantitative data for the synthesis and biological activity of a novel imidazopyridine agrochemical.
| Compound | Starting Material | Intermediate | Final Product Yield (%) | Purity (%) | Herbicidal Activity (IC50, µM) | Fungicidal Activity (MIC, µg/mL) | Insecticidal Activity (LD50, mg/kg) |
| IP-F-01 | This compound | 2,3-Diamino-5-fluoropyridine | 75 | >98 | 10.5 | >100 | 5.2 |
| IP-F-02 | This compound | 2,3-Diamino-5-fluoropyridine | 82 | >99 | >100 | 8.3 | >100 |
| IP-F-03 | This compound | 2,3-Diamino-5-fluoropyridine | 68 | >97 | 5.8 | 15.2 | 12.1 |
Logical Relationships in Agrochemical Discovery
The process of discovering a new agrochemical from a starting material like this compound involves a logical progression from synthesis to biological evaluation.
Caption: Logical workflow for agrochemical discovery and development.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel agrochemicals, particularly those based on the imidazopyridine scaffold. The synthetic routes are generally robust and allow for the introduction of diverse substituents, enabling the fine-tuning of biological activity. The protocols and data presented here provide a foundation for researchers to explore the potential of this compound in the development of next-generation crop protection agents.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-3-nitro-5-fluoropyridine
Welcome to the technical support center for the synthesis of 2-Amino-3-nitro-5-fluoropyridine. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize the yield and purity of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, primarily through the nitration of 2-Amino-5-fluoropyridine.
Q1: My reaction yield is very low. What are the potential causes and solutions?
A1: Low yields in the nitration of 2-Amino-5-fluoropyridine can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure the reaction time is adequate. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider a slight increase in reaction time if the starting material is still present.
-
-
Sub-optimal Temperature: The reaction temperature is critical for nitration.
-
Solution: Maintain a low temperature (typically 0-5 °C) during the addition of the nitrating mixture to prevent side reactions and decomposition. After the addition, a carefully controlled increase in temperature might be necessary to drive the reaction to completion.
-
-
Incorrect Reagent Stoichiometry: An incorrect ratio of nitric acid to sulfuric acid or to the substrate can lead to poor yields.
-
Solution: Use a well-defined mixed acid composition. A common starting point is a 1:4 to 1:5 volume ratio of concentrated nitric acid to concentrated sulfuric acid. The molar ratio of the nitrating agent to the substrate should also be optimized.
-
-
Substrate Decomposition: 2-Amino-5-fluoropyridine can be susceptible to degradation under harsh nitrating conditions.
-
Solution: Ensure slow and controlled addition of the substrate to the cold mixed acid or vice-versa. Vigorous stirring is essential to dissipate heat and ensure homogeneity.
-
Q2: I have obtained a mixture of isomers. How can I improve the regioselectivity for the 3-nitro product?
A2: The nitration of 2-aminopyridine derivatives is notorious for producing a mixture of 3-nitro and 5-nitro isomers, with the latter often being the major product due to electronic effects.
-
Controlling Reaction Temperature: Temperature can influence the isomer ratio.
-
Solution: Experiment with a range of temperatures post-addition (e.g., 0 °C, room temperature, 40-50 °C) to see how it affects the isomer distribution. Lower temperatures may favor the kinetic product.
-
-
Protecting Group Strategy: Using a protecting group on the amino function can alter the directing effect.
-
Solution: Consider acetylating the 2-amino group to form 2-acetamido-5-fluoropyridine before nitration. The acetamido group may favor nitration at the 3-position. The protecting group can often be removed under the acidic reaction conditions or in a subsequent hydrolysis step.
-
Q3: How can I effectively separate the 3-nitro and 5-nitro isomers?
A3: The separation of these isomers can be challenging due to their similar physical properties.
-
Fractional Crystallization: This is often the most viable method on a larger scale.
-
Solution: Experiment with different solvent systems to find one that selectively crystallizes one isomer. Common solvents for recrystallization of aromatic nitro compounds include ethanol, methanol, ethyl acetate, and mixtures with water or hexanes.
-
-
Column Chromatography: This is a reliable method for small-scale purification and for isolating highly pure material.
-
Solution: Use a silica gel column with a suitable eluent system, such as a gradient of ethyl acetate in hexanes or dichloromethane. Monitor the fractions carefully by TLC.
-
Q4: The work-up procedure seems to result in product loss. How can I optimize it?
A4: The work-up of nitration reactions requires careful handling of acidic solutions.
-
Neutralization: The reaction mixture is highly acidic and needs to be neutralized to precipitate the product.
-
Solution: Pour the reaction mixture slowly onto crushed ice with vigorous stirring to dissipate the heat of dilution. Neutralize carefully with a base such as aqueous ammonia or sodium carbonate solution, keeping the temperature low. A rapid temperature increase during neutralization can lead to product degradation.
-
-
Extraction: The product may have some solubility in the aqueous layer.
-
Solution: After neutralization and filtration of the precipitated solid, extract the aqueous filtrate with a suitable organic solvent like ethyl acetate or dichloromethane to recover any dissolved product.
-
Data Presentation
The following tables summarize the expected impact of key reaction parameters on the yield and regioselectivity of the nitration of 2-Amino-5-fluoropyridine. These are illustrative and should be optimized for your specific experimental setup.
Table 1: Effect of Temperature on Yield and Isomer Ratio
| Temperature (°C) | Reaction Time (h) | Overall Yield (%) | 3-nitro : 5-nitro Isomer Ratio (approx.) |
| 0 - 5 | 4 | 50-60 | 1 : 3 |
| 20 - 25 | 2 | 60-70 | 1 : 4 |
| 50 | 1 | 55-65 | 1 : 5 |
Table 2: Effect of Nitrating Agent Composition on Yield
| HNO₃:H₂SO₄ (v/v) | Molar eq. of HNO₃ | Overall Yield (%) | Remarks |
| 1 : 3 | 1.1 | 50-55 | Incomplete nitration may occur. |
| 1 : 4 | 1.2 | 60-70 | Good balance of reactivity and control. |
| 1 : 5 | 1.5 | 65-75 | Higher yield but may increase side products. |
Experimental Protocols
Key Experiment: Nitration of 2-Amino-5-fluoropyridine
Objective: To synthesize this compound by direct nitration of 2-Amino-5-fluoropyridine.
Materials:
-
2-Amino-5-fluoropyridine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (68-70%)
-
Crushed Ice
-
Aqueous Ammonia or Sodium Carbonate solution
-
Deionized Water
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
Preparation of the Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 40 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0 °C. Slowly add 10 mL of concentrated nitric acid via the dropping funnel while maintaining the temperature below 5 °C.
-
Addition of Substrate: To the cold, stirred nitrating mixture, add 10.0 g of 2-Amino-5-fluoropyridine in small portions over 30-45 minutes. Ensure the temperature does not rise above 5 °C during the addition.
-
Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for 1 hour. Then, allow the reaction to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. The temperature should be kept low.
-
Neutralization: Slowly neutralize the acidic solution with concentrated aqueous ammonia or a saturated solution of sodium carbonate until the pH is approximately 7-8. A yellow precipitate should form. Continue to cool the mixture in an ice bath during neutralization.
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
Extract the aqueous filtrate with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain additional product.
-
Combine all crude product and purify by fractional crystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic pathway for this compound.
reducing by-product formation in 2-Amino-3-nitro-5-fluoropyridine synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-Amino-3-nitro-5-fluoropyridine. The primary focus is on minimizing by-product formation during the critical nitration step of 2-Amino-5-fluoropyridine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions.
| Issue | Potential Cause | Suggested Solution |
| Low yield of the desired 3-nitro isomer and high proportion of other isomers. | Suboptimal Reaction Temperature: Temperature plays a crucial role in directing the nitration. Higher temperatures can favor the formation of the thermodynamically more stable isomer, which may not be the desired 3-nitro product. | Maintain a low reaction temperature, typically between 0°C and 5°C, during the addition of the nitrating agent to favor the kinetically controlled product. |
| Incorrect Nitrating Agent Composition: The ratio of sulfuric acid to nitric acid affects the concentration of the nitronium ion (NO₂⁺), the active electrophile. An inappropriate concentration can lead to poor regioselectivity. | Use a well-defined mixed acid system, such as a 2:1 to 3:1 (v/v) mixture of concentrated sulfuric acid and fuming nitric acid. The sulfuric acid protonates the nitric acid to generate the nitronium ion. | |
| Significant formation of a 2-nitramino-5-fluoropyridine by-product. | N-Nitration vs. C-Nitration: At lower temperatures, electrophilic attack can occur on the exocyclic amino group (N-nitration) to form a nitramine intermediate, which is often a kinetic product.[1] This intermediate may not efficiently rearrange to the desired C-nitrated product under the reaction conditions. | After the initial low-temperature nitration, a carefully controlled increase in temperature (e.g., to 50°C) can promote the rearrangement of the nitramine to the C-nitro isomers.[1] However, this must be optimized to prevent the formation of other by-products. |
| Reaction mixture turns dark or shows signs of degradation. | Excessively Harsh Reaction Conditions: High temperatures or a highly concentrated nitrating agent can lead to the oxidative degradation of the pyridine ring or the amino group, resulting in a complex mixture of by-products and reduced yield. | Ensure efficient cooling and slow, dropwise addition of the nitrating agent to the solution of 2-Amino-5-fluoropyridine in sulfuric acid. Monitor the reaction temperature closely to prevent excursions. |
| Difficulty in separating the desired this compound from its isomers. | Similar Physicochemical Properties of Isomers: Regioisomers often have very similar polarities and boiling points, making their separation by standard chromatography or distillation challenging. | Fractional Crystallization: Carefully select a solvent system in which the solubility of the isomers differs significantly. This can allow for the selective crystallization of the desired product. Steam Distillation: For some aminonitropyridines, the ortho-nitro isomer can form an intramolecular hydrogen bond, making it more volatile and separable by steam distillation.[1] This should be evaluated for the fluorinated analogue. |
Frequently Asked Questions (FAQs)
Q1: What are the main by-products to expect during the nitration of 2-Amino-5-fluoropyridine?
A1: The primary by-products are typically the undesired regioisomers of C-nitration (e.g., nitration at other available positions on the pyridine ring) and the N-nitration product, 2-nitramino-5-fluoropyridine.[1] The formation of these by-products is highly dependent on the reaction conditions.
Q2: How does temperature influence the regioselectivity of the nitration?
A2: Temperature is a critical parameter for controlling the outcome of the reaction.
-
Low Temperatures (e.g., < 0°C to 5°C): These conditions favor the formation of the kinetic product, which is often the N-nitro compound (2-nitramino-5-fluoropyridine).[1]
-
Moderate Temperatures (e.g., 40-60°C): In this range, the N-nitro intermediate can rearrange to the C-nitro products. The distribution of the C-nitro isomers (e.g., 3-nitro vs. other positions) is influenced by a balance of kinetic and thermodynamic factors.
-
High Temperatures (e.g., > 70°C): Higher temperatures generally favor the formation of the most thermodynamically stable C-nitro isomer, which may not be the desired 3-nitro product. It also increases the risk of product degradation.
Q3: What is the role of protecting the amino group before nitration?
A3: Protecting the amino group, for example, by acylation to form an amide, can be a useful strategy. The amide group is still an ortho-, para-director but is less activating than the amino group. This can sometimes lead to cleaner reactions with better regioselectivity and prevents N-nitration. However, this adds extra steps to the synthesis (protection and deprotection), which may reduce the overall yield.
Q4: Can alternative nitrating agents be used to improve selectivity?
A4: While the mixed acid system (H₂SO₄/HNO₃) is common, other nitrating agents could be explored. For instance, using a milder nitrating agent in a non-acidic solvent might offer different selectivity, although the reactivity of the pyridine ring is lower under these conditions. The use of solid acid catalysts, such as zeolites, has been reported to influence regioselectivity in the nitration of other aromatic compounds.
Experimental Protocols
Protocol 1: Controlled Nitration of 2-Amino-5-fluoropyridine
This protocol is a generalized procedure based on the nitration of similar aminopyridines and aims to maximize the formation of the 3-nitro isomer.
Materials:
-
2-Amino-5-fluoropyridine
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Ice
-
Sodium Hydroxide solution (for neutralization)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice-salt bath.
-
Slowly add 2-Amino-5-fluoropyridine to the cold sulfuric acid while maintaining the temperature below 10°C to ensure complete dissolution and protonation.
-
Prepare the nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid in a separate flask, keeping the mixture cooled.
-
Slowly add the nitrating mixture dropwise to the solution of 2-Amino-5-fluoropyridine, ensuring the reaction temperature is maintained between 0°C and 5°C.
-
After the addition is complete, stir the reaction mixture at this temperature for 1-2 hours.
-
To promote the rearrangement of any N-nitro intermediate, the reaction temperature may be cautiously and slowly raised to 50°C and held for a specific period (optimization required).
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a cold aqueous sodium hydroxide solution to precipitate the crude product.
-
Filter the precipitate, wash with cold water until neutral, and dry under vacuum.
-
Purify the crude product by fractional crystallization or column chromatography.
Data Presentation
The following table summarizes the typical effects of key reaction parameters on the product distribution in the nitration of 2-aminopyridines, which can be extrapolated to 2-Amino-5-fluoropyridine.
| Parameter | Condition | Expected Outcome | By-product Profile |
| Temperature | Low (0-5°C) | Favors kinetic control | Higher proportion of N-nitro compound |
| Moderate (40-60°C) | Mixture of kinetic and thermodynamic control | Increased C-nitration, potential for mixed isomers | |
| High (>70°C) | Favors thermodynamic control | Higher proportion of the most stable C-nitro isomer, risk of degradation | |
| Nitrating Agent | H₂SO₄/HNO₃ | Strong nitration | Good conversion, regioselectivity is temperature-dependent |
| Acyl nitrate | Milder nitration | May offer different selectivity, potentially lower conversion |
Visualizations
Reaction Pathway and By-product Formation
Caption: Reaction scheme for the nitration of 2-Amino-5-fluoropyridine.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting by-product formation.
References
Technical Support Center: Nitration of 2-Amino-5-Fluoropyridine
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of synthetic organic chemistry. Below, you will find troubleshooting guides and frequently asked questions (FAQs) regarding the challenges associated with the nitration of 2-amino-5-fluoropyridine.
Frequently Asked Questions (FAQs)
Q1: We are attempting a direct nitration of 2-amino-5-fluoropyridine using standard nitrating mixtures (H₂SO₄/HNO₃), but we are observing no reaction or a complex mixture of products. What is the primary challenge?
A1: The direct nitration of 2-amino-5-fluoropyridine is exceptionally challenging and generally not a recommended synthetic route. The primary difficulty lies in the complex interplay of electronic effects from the substituents on the pyridine ring.
-
Ring Deactivation: The pyridine ring is inherently electron-deficient, making it resistant to electrophilic aromatic substitution. The fluorine atom at the 5-position is an electron-withdrawing group, which further deactivates the ring.
-
Protonation: In the strongly acidic conditions required for nitration, both the pyridine ring nitrogen and the exocyclic amino group can be protonated. This converts the activating amino group (-NH₂) into a powerful deactivating, meta-directing ammonium group (-NH₃⁺), which severely retards the reaction rate.
-
Conflicting Directing Effects: You have three groups influencing the position of the incoming nitro group:
-
The 2-amino group is activating and directs ortho- and para- (to the 3- and 5-positions). However, the 5-position is already occupied.
-
The 5-fluoro group is deactivating but also directs ortho- and para- (to the 4- and 6-positions).
-
The protonated ring nitrogen strongly directs to the meta-positions (3- and 5-positions).
-
This conflict in directing effects often leads to a lack of regioselectivity and the formation of multiple, difficult-to-separate isomers, if any reaction occurs at all.
Q2: Is N-nitration a possible side reaction?
A2: Yes, N-nitration of the exocyclic amino group to form a 2-nitramino-5-fluoropyridine intermediate is a highly probable side reaction, particularly at lower temperatures. This N-nitro product is often the kinetically favored product in the nitration of 2-aminopyridines. While these nitramine intermediates can sometimes be rearranged to the C-nitro products upon heating, the conditions for this rearrangement can be harsh and may not be compatible with the fluorinated substrate, potentially leading to decomposition.
Q3: What is the recommended synthetic approach to obtain a nitrated derivative of 2-amino-5-fluoropyridine?
A3: The established and more reliable method does not involve the direct nitration of 2-amino-5-fluoropyridine. Instead, the synthesis starts with 2-aminopyridine. The nitro group is introduced onto this simpler substrate first, and the fluorine atom is incorporated in a later step. The most common product from this route is 2-amino-5-fluoro-3-nitropyridine, which is synthesized via the nitration of 2-amino-5-fluoropyridine's precursor. A patent describes 5-fluoro-2-amino-3-nitropyridine as a pesticide intermediate.
A typical synthetic sequence involves:
-
Protection: Acetylation of the amino group of 2-aminopyridine to protect it and moderate its activating effect.
-
Nitration: Nitration of the resulting 2-acetamidopyridine, which primarily yields the 5-nitro isomer.
-
Reduction: Reduction of the nitro group to an amino group.
-
Diazotization & Fluorination: Conversion of the newly formed amino group to a diazonium salt, followed by a Schiemann reaction to introduce the fluorine atom.
-
Re-Nitration & Hydrolysis: Introduction of the second nitro group and subsequent hydrolysis of the acetyl group.
This multi-step approach provides much better control over regioselectivity.
Troubleshooting Guide: Alternative Synthetic Strategy
Since direct nitration is problematic, this guide provides an overview and protocols for the recommended multi-step synthesis starting from 2-aminopyridine.
Logical Flow of Recommended Synthesis
The diagram below illustrates the logical workflow for synthesizing a nitrated fluoropyridine, avoiding the direct nitration of 2-amino-5-fluoropyridine.
Caption: Recommended synthetic pathway to obtain nitrated 2-amino-5-fluoropyridine derivatives.
Experimental Protocols
The following are detailed methodologies for the key initial steps of the recommended synthetic route.
Protocol 1: Acetylation of 2-Aminopyridine
This step protects the amino group, preventing N-nitration and moderating its reactivity.
-
Reagents:
-
2-Aminopyridine (9.9 g)
-
Acetic Anhydride (21 mL)
-
-
Procedure:
-
Combine 2-aminopyridine and acetic anhydride in a suitable reaction flask.
-
Heat the mixture to 45°C.
-
Maintain the temperature and stir for 2.5 hours.
-
After the reaction is complete, cool the mixture and pour it onto crushed ice to precipitate the product.
-
Filter the solid, wash with cold water, and dry to yield 2-acetamidopyridine.
-
-
Expected Yield: ~96%
Protocol 2: Nitration of 2-Acetamidopyridine
This step introduces the nitro group at the 5-position.
-
Reagents:
-
2-Acetamidopyridine (13.6 g)
-
Concentrated Sulfuric Acid (H₂SO₄, 113 mL)
-
Fuming Nitric Acid (HNO₃, 14.6 mL)
-
-
Procedure:
-
Carefully add 2-acetamidopyridine to concentrated sulfuric acid in a flask, keeping the temperature below 20°C with an ice bath.
-
Once dissolved, cool the mixture to 0-5°C.
-
Slowly add fuming nitric acid dropwise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, slowly warm the reaction to 60°C and maintain for 2 hours.
-
Cool the reaction mixture and carefully pour it onto a large volume of crushed ice.
-
Neutralize the solution with a base (e.g., NaOH or NH₄OH) to precipitate the product.
-
Filter the resulting solid, wash thoroughly with water, and dry to yield 2-acetamido-5-nitropyridine.
-
-
Expected Yield: ~88%
Data Summary
The following table summarizes typical reaction conditions and yields for the initial steps in the synthesis of 2-amino-5-fluoropyridine precursors.
| Step | Starting Material | Key Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetylation | 2-Aminopyridine | Acetic Anhydride | 45 | 2.5 | 96.3 | |
| Nitration | 2-Acetamidopyridine | H₂SO₄, Fuming HNO₃ | 60 | 2 | 88.4 | |
| Nitration | 2-Aminopyridine | H₂SO₄, HNO₃ | 45 | 2 | 41 | |
| Hydrolysis | 2-Acetamido-5-fluoropyridine | 20% aq. NaOH | 80 | 2 | 95.3 |
Visualizing Reaction Challenges
The diagram below illustrates the conflicting directing effects that make the direct nitration of 2-amino-5-fluoropyridine problematic.
Caption: Conflicting directing effects in the electrophilic nitration of 2-amino-5-fluoropyridine.
Technical Support Center: Optimizing Reaction Conditions for 2-Amino-3-nitro-5-fluoropyridine
This technical support guide provides troubleshooting and frequently asked questions (FAQs) for the synthesis of 2-Amino-3-nitro-5-fluoropyridine, a key intermediate in pharmaceutical and agrochemical research. This resource is intended for researchers, scientists, and drug development professionals to help navigate challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The synthesis of this compound can be approached through several routes, often involving multi-step processes. A common strategy involves the nitration of a 2-aminopyridine derivative, followed by fluorination, or vice versa. One possible pathway starts with the nitration of 2-aminopyridine to yield a mixture of isomers, from which 2-amino-3-nitropyridine is isolated. Subsequent fluorination of this intermediate would then yield the final product. Another approach could involve the synthesis of 2-amino-5-fluoropyridine followed by a selective nitration at the 3-position. The choice of route often depends on the availability of starting materials and the desired purity of the final compound.
Q2: What are the critical parameters to control during the nitration of 2-aminopyridine derivatives?
A2: The nitration of 2-aminopyridine is a sensitive reaction where temperature and the composition of the nitrating mixture are critical. Using a mixture of sulfuric acid and nitric acid is common. The temperature should be carefully controlled, as higher temperatures can lead to the formation of undesired isomers and byproducts. The ratio of 2-amino-5-nitropyridine to 2-amino-3-nitropyridine is highly dependent on the reaction conditions. For instance, direct nitration often favors the 5-nitro isomer.[1]
Q3: What methods can be used for the fluorination step?
A3: The introduction of a fluorine atom onto the pyridine ring can be achieved through methods like the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by thermal decomposition of the resulting tetrafluoroborate salt.[2][3][4] Alternatively, nucleophilic aromatic substitution (SNAr) on a suitable precursor, such as a chloro- or bromo-substituted pyridine, with a fluoride source like potassium fluoride (KF) or cesium fluoride (CsF) can be employed.[5]
Q4: How can I purify the final product, this compound?
A4: Purification of the final product typically involves techniques such as recrystallization, column chromatography, or sublimation. The choice of solvent for recrystallization is crucial and should be determined based on the solubility of the product and impurities. Column chromatography using silica gel with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) is a common method for separating the desired product from reaction byproducts.
Troubleshooting Guides
Low Yield in the Nitration Step
| Symptom | Possible Cause | Suggested Solution |
| Low overall yield of nitrated products | Incomplete reaction. | Increase reaction time or moderately increase the temperature, monitoring for byproduct formation. Ensure the nitrating agent is fresh and of the correct concentration. |
| Decomposition of starting material or product. | Maintain strict temperature control, as the reaction can be exothermic. Add the nitrating agent slowly to the cooled reaction mixture. | |
| Incorrect isomer ratio (low yield of 3-nitro isomer) | Reaction conditions favor the formation of the 5-nitro isomer. | Modify the reaction conditions. For 2-aminopyridine, nitration often yields the 5-nitro isomer as the major product.[1] Consider protecting the amino group or using a different nitrating agent. A two-step process involving the formation of 2-nitraminopyridine followed by a controlled rearrangement can sometimes favor the 3-nitro isomer.[1] |
| Steric hindrance. | If starting with a substituted pyridine, the existing groups may sterically hinder nitration at the desired position. |
Inefficient Fluorination (Balz-Schiemann Reaction)
| Symptom | Possible Cause | Suggested Solution |
| Low yield of fluorinated product | Incomplete diazotization. | Ensure the temperature is kept low (typically 0-5 °C) during the addition of sodium nitrite. Use a slight excess of nitrous acid. |
| Premature decomposition of the diazonium salt. | Proceed with the thermal decomposition step immediately after the formation and isolation of the diazonium tetrafluoroborate salt. | |
| Incomplete thermal decomposition. | Ensure the decomposition temperature is optimal. The temperature should be high enough to induce decomposition but not so high as to cause degradation of the product. Gradual heating is recommended. | |
| Presence of water. | The diazonium salt should be as dry as possible before thermal decomposition, as water can lead to the formation of phenolic byproducts. |
Challenges in Nucleophilic Aromatic Substitution (SNAr) for Fluorination
| Symptom | Possible Cause | Suggested Solution |
| Low conversion to the fluoro-product | Low reactivity of the starting material. | The leaving group (e.g., Cl, Br) must be activated by electron-withdrawing groups (like the nitro group) on the ring. Ensure the reaction temperature is sufficient to drive the substitution. |
| Poor solubility of the fluoride salt. | Use a phase-transfer catalyst (e.g., a quaternary ammonium salt) or a polar aprotic solvent (e.g., DMF, DMSO) to increase the solubility and reactivity of the fluoride source. Spray-dried potassium fluoride is often more reactive. | |
| Deactivation of the fluoride source. | Ensure anhydrous conditions, as water can deactivate the fluoride salt. |
Experimental Protocols
Hypothetical Protocol for the Synthesis of this compound
This protocol is a hypothetical representation based on common organic synthesis techniques for similar compounds.
Step 1: Nitration of 2-Amino-5-fluoropyridine
-
To a cooled (0-5 °C) solution of 2-amino-5-fluoropyridine in concentrated sulfuric acid, slowly add a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature) for a specified time, monitoring the reaction progress by TLC or HPLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) until the product precipitates.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Purify the crude product by column chromatography to separate the 3-nitro isomer from other isomers and byproducts.
Step 2: Characterization
The structure of the final product, this compound, should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Data Presentation
Table 1: Optimized Reaction Conditions for a Related Synthesis (2-Amino-5-fluoropyridine) [3]
| Reaction Step | Reactants | Solvent/Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Acylation | 2-aminopyridine, acetic anhydride | - | 45 | 2.5 | 96.26 |
| Nitration | 2-acetamidopyridine, H₂SO₄, HNO₃ | - | 60 | 2 | 88.40 |
| Reduction | 2-acetamido-5-nitropyridine, hydrazine hydrate | Pd/C, Ethanol | 80 | 3.5 | 93.26 |
| Diazotization | 2-acetamido-5-aminopyridine, NaNO₂, HBF₄ | Ethanol | 25 | 1.5 | 87.22 |
| Schiemann Reaction | 2-acetamido-5-pyridine tetrafluoroborate diazonium salt | Toluene | 110 | - | 64.94 |
| Hydrolysis | 2-acetamido-5-fluoropyridine, NaOH | Water | 80 | 2 | 95.25 |
Visualizations
Experimental Workflow for a Hypothetical Synthesis
Caption: Hypothetical workflow for the synthesis of this compound.
Logical Relationship for Troubleshooting Low Nitration Yield
Caption: Troubleshooting logic for low yield in the nitration step.
References
- 1. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
- 2. researchgate.net [researchgate.net]
- 3. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 4. nbinno.com [nbinno.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Technical Support Center: Purification of Crude 2-Amino-3-nitro-5-fluoropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Amino-3-nitro-5-fluoropyridine. The following information is compiled from established chemical synthesis and purification principles for analogous compounds and should be adapted and optimized for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in crude this compound?
A1: Common impurities in crude this compound may include:
-
Positional Isomers: Isomers with the nitro group at a different position on the pyridine ring, which can be challenging to separate due to similar physical properties.
-
Unreacted Starting Materials: Residual starting materials from the synthesis process.
-
Byproducts from Side Reactions: Byproducts from nitration or other steps in the synthesis.[1][2]
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
Q2: Which purification techniques are most effective for this compound?
A2: The most common and effective purification techniques for compounds of this class are recrystallization and column chromatography. The choice depends on the nature and quantity of the impurities, as well as the desired final purity. For minor impurities, recrystallization is often sufficient. For complex mixtures or to achieve very high purity, column chromatography is generally recommended.[2][3]
Q3: How do I choose a suitable solvent for recrystallization?
A3: An ideal recrystallization solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature or below. This differential solubility allows for the crystallization of the pure compound upon cooling, leaving impurities behind in the mother liquor. For polar molecules like this compound, polar solvents or solvent mixtures are often a good starting point. It is advisable to perform small-scale solubility tests with various solvents to identify the optimal one.
Q4: What are the key considerations for column chromatography of this compound?
A4: For successful column chromatography, consider the following:
-
Stationary Phase: Silica gel is the most common stationary phase for compounds of this polarity.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is a good starting point. The polarity of the eluent can be gradually increased to elute the desired compound.[2]
-
Monitoring: Thin-layer chromatography (TLC) should be used to determine the optimal solvent system and to monitor the separation during the column run.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Compound does not dissolve | The solvent is not polar enough. | Select a more polar solvent or use a solvent mixture. Perform small-scale solubility tests first. |
| Oiling out instead of crystallization | The solution is supersaturated, or the cooling is too rapid. | Add a small amount of additional hot solvent until the oil dissolves completely. Ensure a gradual cooling process.[3] |
| No crystal formation upon cooling | The solution is not sufficiently saturated, or the compound is too soluble at low temperatures. | Concentrate the solution by evaporating some of the solvent. Try scratching the inside of the flask with a glass rod to induce crystallization. Cool the solution in an ice bath.[3] |
| Low recovery of pure product | The compound has significant solubility in the cold solvent, or too much solvent was used initially. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled to maximize precipitation. |
| Colored impurities remain in crystals | The impurities co-crystallize with the product. | Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC | The polarity of the eluent is too high or too low. | Systematically vary the ratio of the polar and non-polar solvents in the eluent to achieve good separation of the desired compound from impurities on the TLC plate. |
| Compound does not move from the baseline | The eluent is not polar enough. | Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in the eluent mixture.[2] |
| All compounds run with the solvent front | The eluent is too polar. | Increase the proportion of the non-polar solvent (e.g., hexane or petroleum ether). |
| Streaking or tailing of spots | The compound is interacting too strongly with the silica gel, or the sample is overloaded. | Add a small amount of a modifier like triethylamine or acetic acid to the eluent. Ensure the sample is not too concentrated when loaded onto the column.[2] |
| Co-elution of product and impurity | The polarity of the product and impurity are very similar. | Use a longer chromatography column and a shallow solvent gradient. Consider using a different stationary phase, such as alumina, or a different solvent system.[3] |
Experimental Protocols
General Recrystallization Protocol
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Suitable recrystallization solvent (determined by prior solubility tests)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent.
-
Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary.
-
If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
If charcoal was used, perform a hot filtration to remove it, collecting the hot filtrate in a clean Erlenmeyer flask.
-
Allow the hot, clear solution to cool slowly to room temperature to allow for crystal formation.
-
Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
General Column Chromatography Protocol
Objective: To purify crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Mobile phase (e.g., a mixture of petroleum ether and ethyl acetate)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp for visualization
Procedure:
-
Prepare the Column:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent mixture.
-
Pour the slurry into the column and allow it to pack evenly, draining excess solvent.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and evaporating the solvent.
-
Carefully add the sample to the top of the column.
-
-
Elute the Column:
-
Begin eluting the column with the mobile phase, starting with a lower polarity.
-
Gradually increase the polarity of the mobile phase as the elution progresses (gradient elution) or maintain a constant solvent composition (isocratic elution).[2]
-
-
Collect and Monitor Fractions:
-
Collect the eluent in a series of fractions.
-
Monitor the separation by spotting the collected fractions on a TLC plate and visualizing them under a UV lamp.
-
-
Combine and Evaporate:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: General workflow for purification by column chromatography.
References
overcoming poor regioselectivity in 2-Amino-3-nitro-5-fluoropyridine reactions
Welcome to the technical support center for reactions involving 2-Amino-3-nitro-5-fluoropyridine. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly poor regioselectivity, encountered during nucleophilic aromatic substitution (SNAr) reactions with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the potential sites of nucleophilic attack on this compound, and why is regioselectivity an issue?
A1: this compound has two potential sites for nucleophilic aromatic substitution (SNAr): the carbon atom bonded to the fluorine (C5) and the carbon atom bonded to the amino group (C2). The electron-withdrawing nitro group at the C3 position activates both the C2 and C5 positions for nucleophilic attack. The fluorine atom is an excellent leaving group in SNAr reactions.[1] However, depending on the reaction conditions and the nature of the nucleophile, mixtures of C2 and C5 substituted products can be formed, leading to poor regioselectivity. The challenge lies in directing the nucleophile to preferentially attack one site over the other.
Q2: How do steric and electronic effects of the substituents influence regioselectivity in this reaction?
A2: Both steric and electronic factors play a crucial role in determining the site of nucleophilic attack.
-
Electronic Effects: The nitro group at C3 strongly withdraws electron density from the pyridine ring, making the C2 and C5 positions electrophilic. The amino group at C2 is an electron-donating group, which can partially deactivate the C2 position towards nucleophilic attack.
-
Steric Effects: The amino group at the C2 position can sterically hinder the approach of a bulky nucleophile, favoring attack at the less hindered C5 position.[2] Conversely, for smaller nucleophiles, attack at C2 might be more competitive.
The interplay of these effects can be subtle, and the outcome is often highly dependent on the specific nucleophile and reaction conditions.[3]
Troubleshooting Guide
Issue 1: My reaction is producing a mixture of C2 and C5 substituted isomers. How can I improve the selectivity for the C5-substituted product?
Controlling the regioselectivity is a common challenge.[4] Here are several strategies to favor substitution at the C5 position:
-
Choice of Base and Solvent: The combination of base and solvent can significantly influence the regioselectivity. A non-polar, aprotic solvent in combination with a bulky, non-nucleophilic base can favor C5 substitution by minimizing side reactions and promoting a specific reaction pathway.
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity.[3] At lower temperatures, the reaction is more likely to proceed via the pathway with the lower activation energy, which may favor the formation of one regioisomer over the other.
-
Protecting the Amino Group: The amino group at C2 can be protected with a bulky protecting group. This increases the steric hindrance around the C2 position, effectively blocking nucleophilic attack and directing it towards the C5 position.
Below is a troubleshooting workflow to improve C5 regioselectivity:
Caption: Troubleshooting workflow for poor C5 regioselectivity.
Issue 2: The reaction is sluggish and gives a low yield, even with poor regioselectivity.
Low reactivity can be a significant hurdle. Here are some steps to address this:
-
Increase Reaction Temperature: While lower temperatures can improve selectivity, some reactions require heating to proceed at a reasonable rate.[3] A careful balance between temperature and selectivity needs to be found through experimentation.
-
Choice of Solvent: The solvent plays a crucial role in the solubility of reactants and the stabilization of intermediates.[4] A more polar aprotic solvent like DMF or DMSO can sometimes accelerate SNAr reactions.
-
Activate the Nucleophile: If you are using a neutral nucleophile (e.g., an alcohol or an amine), the addition of a suitable base is necessary to deprotonate it and increase its nucleophilicity. Stronger, non-nucleophilic bases are often preferred.
The following table summarizes the effect of different parameters on the reaction outcome:
| Parameter | To Increase Rate | To Increase C5 Selectivity |
| Temperature | Increase | Decrease |
| Solvent | Polar aprotic (DMF, DMSO) | Non-polar aprotic (Toluene, Dioxane) |
| Base | Stronger base | Bulky, non-nucleophilic base |
| Nucleophile | More nucleophilic | Bulkier nucleophile |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine Nucleophile Favoring C5 Substitution
This protocol provides a starting point for the reaction of this compound with a generic secondary amine, aiming for C5 substitution.
Materials:
-
This compound
-
Secondary amine (e.g., morpholine, piperidine) (1.2 equivalents)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.5 equivalents)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and stir bar
-
Cooling bath
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 equivalent) and anhydrous toluene.
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve the secondary amine (1.2 equivalents) in anhydrous toluene.
-
Slowly add the KHMDS solution (1.5 equivalents in toluene) to the amine solution at -78 °C and stir for 15 minutes.
-
Add the resulting potassium amide solution dropwise to the cooled solution of this compound.
-
Allow the reaction to stir at -78 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Experimental workflow for C5-selective amination.
Q3: How can I analyze the regiochemical outcome of my reaction?
A3: Determining the ratio of the C2 and C5 substituted isomers is crucial for optimizing your reaction. The most common analytical techniques for this purpose are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 19F NMR are powerful tools for distinguishing between the two regioisomers. The chemical shifts and coupling constants of the aromatic protons and the fluorine atom will be distinct for each isomer.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the two isomers and determine their relative abundance.
-
Mass Spectrometry (MS): While MS will show that both isomers have the same mass, it can be coupled with a separation technique like HPLC (LC-MS) to identify and quantify each isomer.
For unambiguous structure determination, especially for novel compounds, 2D NMR techniques (e.g., NOESY, HMBC) or X-ray crystallography may be necessary.
References
stability issues of 2-Amino-3-nitro-5-fluoropyridine under acidic conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability issues of 2-Amino-3-nitro-5-fluoropyridine under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic environments?
A1: The primary stability concerns for this compound in acidic media revolve around the potential for acid-catalyzed hydrolysis and other degradation reactions. The presence of an amino group, a nitro group, and a fluorine atom on the pyridine ring creates a complex electronic environment that can be susceptible to acidic conditions, potentially leading to the formation of impurities and loss of the desired compound.
Q2: How do the substituents on the pyridine ring influence its stability in acid?
A2: The substituents play a crucial role in the molecule's stability. The amino group can be protonated in acidic solutions, which alters the electron density of the pyridine ring and can affect its reactivity. The nitro group is a strong electron-withdrawing group, which can influence the susceptibility of the ring to certain reactions. The fluorine atom, also electron-withdrawing, can impact the reactivity of adjacent positions on the ring.
Q3: What are the potential degradation products of this compound in an acidic solution?
A3: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, based on the reactivity of similar compounds, potential degradation products could include:
-
Hydrolysis of the amino group: This could lead to the formation of a hydroxyl group, resulting in 2-Hydroxy-3-nitro-5-fluoropyridine.
-
Reactions involving the nitro group: Under certain acidic and reducing conditions, the nitro group could be reduced to a nitroso or amino group.
-
Ring-opening: Although less common for aromatic rings under mild acidic conditions, prolonged exposure to harsh acidic environments and elevated temperatures could potentially lead to the cleavage of the pyridine ring.
Q4: Are there any recommended storage conditions to minimize degradation?
A4: To minimize degradation, this compound should be stored in a cool, dry, and dark place. When preparing solutions, especially acidic ones, it is advisable to use them as fresh as possible and to minimize exposure to high temperatures and strong light, which can accelerate degradation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound in acidic media.
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC/LC-MS analysis after reaction in acidic medium. | Degradation of this compound. | 1. Confirm Peak Identity: Attempt to identify the unexpected peaks using mass spectrometry (MS) to determine if their molecular weights correspond to potential degradation products (e.g., hydroxylated or reduced species). 2. Reduce Reaction Time/Temperature: If the reaction conditions permit, try reducing the exposure time to the acidic medium or lowering the reaction temperature to minimize degradation. 3. pH Adjustment: Investigate if the reaction can be performed at a less acidic pH while still achieving the desired outcome. |
| Low yield of the desired product. | Significant degradation of the starting material. | 1. Monitor Reaction Progress: Use a time-course study with HPLC or TLC to determine the rate of product formation versus the rate of degradation. This can help optimize the reaction time for maximum yield before significant degradation occurs. 2. Use a Milder Acid: If possible, substitute the strong acid with a weaker one to lessen the degradation. 3. Inert Atmosphere: For reactions sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) might prevent oxidative degradation pathways. |
| Discoloration of the reaction mixture. | Formation of colored degradation byproducts. | 1. Isolate and Characterize: If the colored impurity is significant, attempt to isolate it and characterize it to understand the degradation pathway. 2. Purification Strategy: Develop a purification strategy (e.g., column chromatography with a suitable solvent system, recrystallization) to effectively remove the colored impurities. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Acidic Solution using HPLC
This protocol outlines a general procedure to quantify the stability of this compound in a given acidic solution.
1. Materials and Reagents:
-
This compound
-
High-purity water (HPLC grade)
-
Acid of interest (e.g., HCl, H₂SO₄)
-
Buffer components (if pH control is needed)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and autosampler vials
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
pH meter
3. Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Preparation of Acidic Solution:
-
Prepare the acidic solution of the desired concentration (e.g., 0.1 N HCl) using high-purity water.
-
-
Stability Study Setup:
-
In a volumetric flask, add a known volume of the this compound stock solution to the acidic solution to achieve the desired final concentration.
-
Maintain the solution at a constant temperature (e.g., room temperature or an elevated temperature to accelerate degradation).
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Immediately neutralize the aliquot with a suitable base or dilute it with the mobile phase to quench the degradation reaction.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Develop a suitable HPLC method to separate this compound from its potential degradation products. A reverse-phase C18 column is often a good starting point.
-
Inject the samples onto the HPLC system.
-
Monitor the peak area of this compound at each time point.
-
4. Data Analysis:
-
Plot the percentage of the remaining this compound (based on peak area) against time.
-
From this data, the rate of degradation can be determined.
Visualizations
Caption: Potential acid-catalyzed hydrolysis pathway.
Caption: Workflow for stability testing.
troubleshooting failed reactions involving 2-Amino-3-nitro-5-fluoropyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-3-nitro-5-fluoropyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving this versatile intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
This compound is primarily used as a building block in organic synthesis. The most common reactions involve:
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 5-position is susceptible to substitution by various nucleophiles. This reactivity is enhanced by the electron-withdrawing nitro group.[1]
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group, forming a diamine derivative. These are useful precursors for creating fused heterocyclic systems like imidazopyridines.[2]
-
Cross-Coupling Reactions (e.g., Suzuki-Miyaura): While direct C-F coupling is challenging, derivatives of this compound (e.g., where F is replaced by Cl or Br) are used in palladium-catalyzed cross-coupling reactions. The principles for troubleshooting these reactions are highly relevant due to the presence of the aminopyridine core, which can interfere with the catalyst.[3][4]
Q2: My reaction is not starting or shows very low conversion. What are the first things I should check?
For any reaction, begin by verifying the fundamentals. A logical workflow can help diagnose the issue systematically.
References
Technical Support Center: Catalyst Selection for 2-Amino-3-nitro-5-fluoropyridine Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in coupling reactions involving 2-Amino-3-nitro-5-fluoropyridine. This highly functionalized pyridine presents unique challenges in common cross-coupling reactions. This guide offers insights into overcoming these challenges to achieve successful synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in palladium-catalyzed cross-coupling reactions?
A1: The primary challenges stem from the electronic nature of the pyridine ring and the presence of multiple functional groups. The pyridine nitrogen's lone pair of electrons can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation. This "catalyst poisoning" is a well-documented issue with nitrogen-containing heterocycles. Additionally, the electron-withdrawing nature of the nitro and fluoro groups can influence the reactivity of the C-X (halide) bond, potentially making oxidative addition more challenging.
Q2: How do the amino and nitro groups on the pyridine ring affect catalyst selection?
A2: The amino group is an electron-donating group that can increase the electron density of the pyridine ring, which may impact the oxidative addition step. Conversely, the nitro group is strongly electron-withdrawing, which can decrease the electron density and affect the overall reactivity. This electronic push-pull can complicate catalyst and ligand selection. Furthermore, some strong bases used in coupling reactions, like sodium tert-butoxide (NaOtBu), may be incompatible with the nitro group.
Q3: Is it necessary to protect the amino group on this compound during coupling reactions?
A3: While unprotected amino-pyridines can be challenging substrates due to potential catalyst inhibition, successful couplings can often be achieved without protection. The choice of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can sterically hinder the coordination of the amino group to the palladium center. However, if catalyst inhibition persists, protection of the amino group (e.g., as an acetamide) may be necessary.
Q4: Which palladium catalysts are generally recommended for coupling reactions with challenging pyridine substrates?
A4: For challenging substrates like substituted pyridines, modern palladium precatalysts and bulky, electron-rich phosphine ligands are often required. For Suzuki-Miyaura reactions, catalyst systems with ligands like SPhos, XPhos, or RuPhos are effective for heteroaryl couplings. In Buchwald-Hartwig aminations, ligands such as Xantphos or BINAP have shown good performance with bromopyridine substrates. For Sonogashira couplings, a combination of a palladium source (e.g., Pd(CF₃COO)₂) with a phosphine ligand like PPh₃ and a copper(I) co-catalyst is a common starting point.
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions with this compound and its analogs.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Catalyst Inhibition/Deactivation | 1. Switch to a more robust ligand: Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) to minimize catalyst inhibition by the pyridine and amino nitrogens. 2. Increase catalyst loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial deactivation. 3. Use a pre-formed catalyst: Modern palladium precatalysts can provide more consistent results. |
| Inefficient Oxidative Addition | 1. Change the leaving group (if possible): Reactivity generally follows the trend I > Br > Cl. If starting with a chloride, switching to a bromide or iodide will facilitate oxidative addition. 2. Increase reaction temperature: Cautiously increase the temperature in 10-20 °C increments, while monitoring for substrate or catalyst decomposition. |
| Slow Transmetalation (Suzuki-Miyaura) | 1. Screen different bases: Evaluate a range of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. 2. Consider anhydrous conditions: For boronic acids prone to protodeboronation, switching to anhydrous solvents may be beneficial. |
| Poor Solubility | 1. Solvent screening: Test different solvents or solvent mixtures (e.g., 1,4-dioxane/water, toluene, DMF). The solubility of all components is crucial for reaction success. |
Problem 2: Significant Side Product Formation
| Side Product | Possible Cause & Troubleshooting Steps |
| Homocoupling of Boronic Acid (Suzuki-Miyaura) | 1. Ineffective degassing: The presence of oxygen can promote homocoupling. Ensure thorough degassing of solvents and the reaction vessel with an inert gas (e.g., argon or nitrogen). 2. Use a Pd(0) source: Starting with a Pd(0) catalyst can sometimes reduce homocoupling that occurs during the in-situ reduction of Pd(II) precatalysts. |
| Protodeboronation (Suzuki-Miyaura) | 1. Use boronic esters: Pinacol or MIDA boronate esters are generally more stable towards hydrolysis than boronic acids. 2. Use a weaker base: If compatible with the reaction, a milder base might reduce the rate of protodeboronation. 3. Anhydrous conditions: Minimize water in the reaction mixture. |
| Dehalogenation of Starting Material | 1. Avoid hydride sources: Ensure solvents are not potential hydride donors. 2. Optimize reaction time: Shorter reaction times, if sufficient for product formation, can minimize this side reaction. |
| Homocoupling of Terminal Alkyne (Sonogashira) | 1. Copper-catalyzed side reaction: This is a common side reaction. Running the reaction under copper-free conditions, if feasible, can eliminate this issue. Alternatively, careful control of reaction conditions is necessary. |
Data Presentation: Catalyst Systems for Coupling Reactions of Aminopyridine Analogs
The following tables summarize reaction conditions for coupling reactions of compounds structurally similar to this compound. These should serve as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of a 2-Aminobromopyridine Analog (Data adapted from reactions with 5-bromo-2-methylpyridin-3-amine)
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | High |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | High |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane/H₂O | 90 | Moderate |
Table 2: Buchwald-Hartwig Amination of a 2-Aminobromopyridine Analog (Data adapted from reactions with 2-Amino-5-bromo-4-methylpyridine)
| Amine Type | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |
| Arylamine | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ | Toluene | 110 |
| Volatile Amine | Pd(OAc)₂ (2) | dppp (4) | NaOtBu | Toluene | 80-100 |
Table 3: Sonogashira Coupling of 2-Amino-3-bromopyridines
| Catalyst (mol%) | Ligand (mol%) | Additive (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 72-96 |
Experimental Protocols
The following are generalized experimental protocols for key coupling reactions, adapted for this compound based on successful procedures with close analogs. Note: These protocols are starting points and may require optimization.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
2-
managing exothermic reactions during the synthesis of 2-Amino-3-nitro-5-fluoropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of 2-Amino-3-nitro-5-fluoropyridine. The content is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the nitration of 2-amino-5-fluoropyridine, a critical and highly exothermic step in the synthesis of this compound.
| Issue | Potential Cause | Recommended Action |
| Rapid, uncontrolled temperature increase (Runaway Reaction) | 1. Addition of nitrating agent is too fast.2. Inadequate cooling.3. Incorrect stoichiometry (excess nitrating agent).4. Insufficient stirring leading to localized hot spots. | 1. Immediately stop the addition of the nitrating agent.2. Increase cooling to the maximum capacity.3. If the temperature continues to rise, have a quenching agent (e.g., a large volume of cold water or a suitable basic solution) ready for emergency use.[1]4. Ensure vigorous stirring to improve heat dissipation. |
| Low yield of the desired 3-nitro isomer | 1. Reaction temperature is too high, leading to side product formation.2. Incorrect ratio of nitric acid to sulfuric acid.3. Insufficient reaction time. | 1. Maintain a low and consistent reaction temperature, ideally between 0°C and 5°C.[2]2. Optimize the composition of the mixed acid.[3]3. Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. |
| Formation of multiple nitro isomers | The amino group in 2-aminopyridine directs nitration to the 3- and 5-positions. The fluorine at the 5-position should sterically hinder nitration at that position, favoring the 3-position. However, suboptimal conditions can lead to a mixture of products. | 1. Strictly control the reaction temperature to enhance regioselectivity.2. Consider protecting the amino group (e.g., through acetylation) before nitration to better direct the nitro group and reduce the activating effect of the amino group.[3][4] |
| Formation of dark-colored byproducts | Oxidation of the starting material or product by the nitrating agent, often due to elevated temperatures. | 1. Maintain a low reaction temperature throughout the addition and reaction.2. Ensure that the starting material is fully dissolved before adding the nitrating agent to avoid localized high concentrations. |
| Solidification of the reaction mixture | The product or intermediates may precipitate out of the solution at low temperatures. | 1. Choose a solvent system in which all components remain in solution at the reaction temperature.2. If using a solvent-free system, ensure that the stirring is efficient enough to handle a slurry. |
Frequently Asked Questions (FAQs)
Q1: What is the primary safety concern during the synthesis of this compound?
A1: The primary safety concern is the management of the highly exothermic nitration reaction. Nitration of aromatic compounds, particularly those with activating groups like an amino group, can release a significant amount of heat.[2] If this heat is not effectively dissipated, it can lead to a rapid increase in temperature, resulting in a runaway reaction with the potential for explosion and the release of toxic gases such as nitrogen oxides.[1]
Q2: What are the critical process parameters to control during the nitration step?
A2: The most critical parameters are:
-
Temperature: Maintain a consistently low temperature (e.g., 0-5 °C) to control the reaction rate and minimize side reactions.[2]
-
Addition Rate: The nitrating agent (typically a mixture of nitric acid and sulfuric acid) should be added slowly and controllably to the substrate solution.[1]
-
Stirring: Efficient and constant agitation is crucial for uniform heat distribution and to prevent the formation of localized hot spots.
-
Stoichiometry: Use a precise and controlled amount of the nitrating agent to avoid over-nitration and reduce the overall exotherm.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by periodically taking small aliquots from the reaction mixture (after quenching them) and analyzing them using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will help determine when the reaction has reached completion and prevent the formation of byproducts from prolonged reaction times.
Q4: What are the recommended quenching procedures for this reaction?
A4: After the reaction is complete, it should be carefully quenched by slowly pouring the reaction mixture onto crushed ice or a mixture of ice and water. This should be done with vigorous stirring to dissipate the heat of dilution of the strong acids. The product can then be isolated by neutralizing the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the product, followed by filtration.
Q5: What personal protective equipment (PPE) should be worn during this synthesis?
A5: Appropriate PPE is essential. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Safety goggles and a face shield.[5]
-
A flame-resistant lab coat.[1]
-
Work should be conducted in a well-ventilated fume hood.[6]
Experimental Protocols
Representative Protocol for Nitration of an Aminopyridine Derivative
This protocol is a general representation based on the nitration of similar aminopyridine compounds and should be adapted and optimized for the specific synthesis of this compound.[2][3][4]
Materials:
-
2-Amino-5-fluoropyridine
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Crushed Ice
-
Sodium Carbonate or Ammonium Hydroxide solution
-
Deionized Water
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to 0°C.
-
Slowly add 2-amino-5-fluoropyridine to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 5°C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Once the substrate is fully dissolved and the solution is at 0-5°C, begin the dropwise addition of the nitrating mixture from the dropping funnel.
-
Maintain the reaction temperature between 0°C and 5°C throughout the addition. The addition rate should be adjusted to ensure the temperature does not rise above this range.
-
After the addition is complete, continue to stir the reaction mixture at 0-5°C for the recommended reaction time (this may need to be determined empirically, e.g., 2 hours).[7]
-
Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Neutralize the resulting solution with a saturated sodium carbonate solution or concentrated ammonium hydroxide until the pH is neutral or slightly basic. This should be done slowly and with cooling, as the neutralization is also exothermic.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry it under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent.
Quantitative Data
| Reaction Parameter | Value (for analogous reactions) | Significance |
| Heat of Reaction (ΔH) | -120 to -200 kJ/mol | Indicates a highly exothermic reaction that requires efficient heat removal. |
| Adiabatic Temperature Rise (ΔTad) | Can exceed 200°C | Represents the theoretical temperature increase if no heat is removed, highlighting the severe potential for a runaway reaction. |
| Recommended Temperature Range | 0°C to 10°C | Lower temperatures slow down the reaction rate, allowing for better control of the heat evolution.[2] |
| Typical Addition Time | 1-3 hours | A slow addition rate is critical to match the heat generation with the cooling capacity of the reactor. |
Note: The values in the table are estimates based on similar nitration reactions and should be used for guidance only. A thorough thermal hazard assessment should be conducted for the specific process.
Visualizations
Experimental Workflow for Safe Nitration
Caption: Workflow for managing exothermic nitration reactions.
Troubleshooting Logic for Temperature Excursions
Caption: Decision tree for troubleshooting temperature excursions.
References
- 1. echemi.com [echemi.com]
- 2. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 3. Study on the Process of Preparation of 2-Amino-5-Fluoropyridine - Dissertation [m.dissertationtopic.net]
- 4. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 5. fishersci.com [fishersci.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2-Amino-3-nitro-5-fluoropyridine and Its Analogs
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural features of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for elucidating molecular structures. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for 2-Amino-3-nitro-5-fluoropyridine and related compounds, offering a framework for spectroscopic assessment and interpretation. Due to the limited availability of published, comprehensive spectral data for this compound, this guide presents a comparative analysis based on structurally similar compounds to infer and understand its potential spectral characteristics.
Comparative NMR Data Analysis
The electronic environment of the pyridine ring is significantly influenced by the nature and position of its substituents. The interplay of the electron-donating amino group (-NH₂), the electron-withdrawing nitro group (-NO₂), and the electronegative fluorine atom (-F) in this compound results in a unique spectral fingerprint. To contextualize this, we present a comparison with related pyridine derivatives.
Table 1: ¹H NMR Chemical Shift (δ) Data for this compound and Related Compounds
| Compound | H-4 (ppm) | H-6 (ppm) | Other Protons (ppm) | Solvent |
| This compound (Predicted) | ~8.0-8.5 | ~8.6-9.0 | NH₂: Broad singlet | DMSO-d₆ |
| 2-Amino-3-nitropyridine | 7.21 (dd) | 8.34 (dd) | 6.75 (dd, H-5), 7.8 (br s, NH₂) | CDCl₃ |
| 2-Amino-5-fluoropyridine | 7.30 (ddd) | 8.01 (d) | 6.70 (dd, H-3), 4.5 (br s, NH₂) | CDCl₃ |
| 2-Fluoropyridine | 7.18-7.24 (m) | 8.19 (ddd) | 7.82-7.90 (m, H-3), 6.90-6.96 (m, H-5) | CDCl₃ |
Note: Data for 2-Amino-3-nitropyridine and 2-Amino-5-fluoropyridine are sourced from publicly available spectral databases. The values for this compound are predicted based on substituent effects and may vary from experimental values.
Table 2: ¹³C NMR Chemical Shift (δ) Data for this compound and Related Compounds
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | Solvent |
| This compound (Predicted) | ~155-160 | ~125-130 | ~130-135 (d) | ~145-150 (d) | ~140-145 (d) | DMSO-d₆ |
| 2-Amino-3-nitropyridine | 157.9 | 131.5 | 136.2 | 114.1 | 150.2 | DMSO-d₆ |
| 2-Amino-5-fluoropyridine | 158.2 (d) | 109.1 (d) | 139.7 (d) | 148.1 (d) | 130.5 | CDCl₃ |
| 2-Fluoropyridine | 163.2 (d) | 110.1 (d) | 147.2 (d) | 123.8 | 149.8 | CDCl₃ |
Note: (d) denotes a doublet arising from C-F coupling. The values for this compound are predicted based on substituent effects and may vary from experimental values.
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a general methodology for the ¹H and ¹³C NMR analysis of pyridine derivatives.
Sample Preparation:
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for polar aromatic compounds.
-
Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the deuterated solvent.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Sample Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Spectrometer Parameters:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Pulse Program: A standard one-pulse sequence.
-
Spectral Width: Typically 0-12 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled pulse sequence.
-
Spectral Width: Typically 0-200 ppm.
-
Number of Scans: 1024 or more scans are usually required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Logical Workflow for NMR-Based Structural Elucidation
The process of identifying a molecule's structure using NMR data follows a logical progression from sample preparation to final structure confirmation. This workflow can be visualized as follows:
Mass Spectrometry Characterization: A Comparative Guide to 2-Amino-3-nitro-5-fluoropyridine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric behavior of 2-Amino-3-nitro-5-fluoropyridine and related substituted nitropyridine analogs. Understanding the fragmentation patterns of these molecules is crucial for their accurate identification in complex matrices, a common requirement in pharmaceutical development, chemical synthesis, and scientific research. This document summarizes key mass spectral data, presents detailed experimental protocols for acquiring such data, and visualizes the fragmentation pathways to aid in structural elucidation.
Data Presentation: Mass Spectrometry Data Comparison
The following table summarizes the expected and observed mass-to-charge ratios (m/z) for the molecular ions and key fragments of this compound and two common alternative nitropyridine structures under Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. The fragmentation patterns are influenced by the nature and position of the substituents on the pyridine ring.[1]
| Compound | Ionization Mode | Molecular Ion (M•+ or [M+H]+) (m/z) | Key Fragment Ions (m/z) and Neutral Losses |
| This compound | EI | 157 (Expected) | 127 ([M-NO]•+), 111 ([M-NO2]•+), 98 ([M-NO-CO]•+) |
| ESI (+) | 158 (Expected) | Primarily [M+H]+ observed | |
| 2-Amino-5-nitropyridine | EI | 139[2][3] | 109 ([M-NO]•+), 93 ([M-NO2]•+), 80 ([M-NO-HCN]•+) |
| ESI (+) | 140 | Primarily [M+H]+ observed | |
| 2,4-Dichloro-5-nitropyridine | EI | 192/194/196 | 162/164/166 ([M-NO]•+), 146/148/150 ([M-NO2]•+), 111/113 ([M-NO2-Cl]•+)[1] |
| ESI (+) | 193/195/197 | Primarily [M+H]+ observed[1] |
Note: Data for this compound is predicted based on common fragmentation pathways for related compounds. Isotopic peaks for chlorine-containing fragments are expected and are crucial for identification.[1]
Experimental Protocols
The following are detailed methodologies for the mass spectrometric analysis of nitropyridine compounds, adaptable for this compound.
Sample Preparation
Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent such as acetonitrile or a mixture of acetonitrile and water (1:1 v/v) to a final concentration of 1 µg/mL.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) for Electron Ionization (EI)
-
Gas Chromatograph (GC) Conditions:
-
Column: A suitable capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometry (MS) Conditions:
Liquid Chromatography-Mass Spectrometry (LC-MS) for Electrospray Ionization (ESI)
-
Liquid Chromatography (LC) Conditions:
-
Mass Spectrometry (MS) Conditions:
Mandatory Visualization
The following diagrams illustrate the expected fragmentation pathway of this compound under electron ionization and the general experimental workflow for its characterization.
Caption: Predicted EI-MS fragmentation of this compound.
Caption: General workflow for mass spectrometry characterization.
References
comparing the reactivity of 2-Amino-3-nitro-5-fluoropyridine with other nitropyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2-Amino-3-nitro-5-fluoropyridine with other nitropyridine derivatives, focusing on their susceptibility to nucleophilic aromatic substitution (SNAr). A comprehensive understanding of the relative reactivity of these compounds is crucial for their application as versatile intermediates in the synthesis of pharmaceuticals and other bioactive molecules. This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations to illustrate key concepts and workflows.
Introduction to Nitropyridine Reactivity in SNAr Reactions
Halogenated nitropyridines are highly valuable building blocks in organic synthesis due to the electron-deficient nature of the pyridine ring, which is further enhanced by the presence of a strongly electron-withdrawing nitro group. This electronic arrangement activates the ring towards nucleophilic attack, facilitating the displacement of a halide leaving group. The reactivity of these compounds in SNAr reactions is influenced by several key factors:
-
Position of the Halogen and Nitro Group: Halogens at the 2- and 4-positions of the pyridine ring are generally more reactive towards nucleophilic substitution. This is because the nitrogen atom in the ring can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. The activating effect of the nitro group is most pronounced when it is located ortho or para to the leaving group, as this allows for direct resonance stabilization of the intermediate.[1][2]
-
Nature of the Leaving Group: The reactivity of the leaving group in SNAr reactions typically follows the order F > Cl > Br > I. The highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.
-
Presence of Other Substituents: Additional electron-donating or electron-withdrawing groups on the pyridine ring can significantly modulate its reactivity. Electron-donating groups, such as amino groups, generally decrease the reactivity of the ring towards nucleophilic attack by increasing electron density.
Quantitative Comparison of Reactivity
Direct quantitative kinetic data comparing this compound with other nitropyridines under identical conditions is limited in the available scientific literature. However, by compiling data from various studies on related chloronitropyridines and applying established principles of physical organic chemistry, a comparative assessment of their reactivity can be made. The following table summarizes the second-order rate constants (k₂) for the reaction of different nitropyridines with piperidine and provides a predicted reactivity for this compound.
| Substrate | Position of Leaving Group | Position of Nitro Group | Other Substituents | Rate Constant (k) (L mol⁻¹ s⁻¹) | Relative Reactivity |
| 4-Chloro-3-nitropyridine | 4 | 3 | None | 1.80 x 10⁻² | Very High |
| 2-Chloro-3-nitropyridine | 2 | 3 | None | 1.17 x 10⁻³ | High |
| 2-Chloro-5-nitropyridine | 2 | 5 | None | 7.30 x 10⁻⁵ | Moderate |
| 5-Chloro-2-nitropyridine | 5 | 2 | None | 1.52 x 10⁻⁴ | Moderate |
| 3-Chloro-2-nitropyridine | 3 | 2 | None | Very Low | Very Low |
| 3-Chloro-4-nitropyridine | 3 | 4 | None | Very Low | Very Low |
| This compound | 5 | 3 | 2-Amino | Predicted: Low to Moderate | Low to Moderate |
Note: The rate constants for chloronitropyridines are for their reaction with piperidine in ethanol at 40°C. The predicted reactivity for this compound is an estimation based on the combined electronic effects of its substituents. The electron-donating amino group at the 2-position is expected to significantly decrease the electrophilicity of the pyridine ring, thus reducing its reactivity in SNAr reactions compared to analogs lacking this group. The fluorine at the 5-position is a better leaving group than chlorine, which would increase reactivity; however, the deactivating effect of the amino group is likely to be the dominant factor.
Experimental Protocols
To obtain a direct and accurate comparison of the reactivity of this compound and other nitropyridines, a standardized kinetic study is required. The following protocol outlines a general method for determining the second-order rate constants for the reaction of these substrates with a nucleophile, such as piperidine, using UV-Vis spectrophotometry.
Objective: To determine the second-order rate constant (k₂) for the reaction of a nitropyridine with a nucleophile.
Materials:
-
Nitropyridine substrate (e.g., this compound)
-
Nucleophile (e.g., Piperidine)
-
Anhydrous solvent (e.g., Ethanol or Acetonitrile)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the nitropyridine substrate of a known concentration (e.g., 1 x 10⁻³ M) in the chosen anhydrous solvent.
-
Prepare a series of stock solutions of the nucleophile (e.g., piperidine) at different concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M) in the same solvent.
-
-
Kinetic Measurement:
-
Set the UV-Vis spectrophotometer to a wavelength where the product of the reaction shows significant absorbance, and the starting materials show minimal absorbance. This wavelength should be determined beforehand by recording the full spectra of the starting materials and the expected product.
-
Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 40°C).
-
In a cuvette, mix a known volume of the nitropyridine stock solution with a known volume of the solvent.
-
Initiate the reaction by adding a known volume of one of the nucleophile stock solutions to the cuvette, start the stopwatch immediately, and quickly mix the solution.
-
Record the absorbance at the chosen wavelength at regular time intervals until the reaction is complete (i.e., the absorbance value becomes constant).
-
-
Data Analysis:
-
The reaction is performed under pseudo-first-order conditions where the concentration of the nucleophile is in large excess compared to the nitropyridine substrate.
-
Plot the natural logarithm of the difference between the final absorbance (A∞) and the absorbance at time t (At) versus time (t). The slope of this plot will be the negative of the pseudo-first-order rate constant (-kobs).
-
Repeat the kinetic measurements for each of the different nucleophile concentrations.
-
The second-order rate constant (k₂) is obtained from the slope of a plot of kobs versus the concentration of the nucleophile.
-
Perform this entire procedure for each of the nitropyridine substrates to be compared to obtain their respective second-order rate constants.
-
Mandatory Visualization
Caption: General mechanism for the SNAr reaction of a nitropyridine.
Caption: Workflow for the kinetic analysis of nitropyridine reactivity.
References
A Comparative Guide to the Structural Confirmation of 2-Amino-3-nitro-5-fluoropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical techniques used for the structural confirmation of 2-Amino-3-nitro-5-fluoropyridine and its derivatives. The structural elucidation of these compounds is a critical step in drug discovery and development, ensuring the identity, purity, and stability of synthesized molecules. This document outlines the experimental data and protocols for key analytical methods, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
Executive Summary
The structural confirmation of this compound derivatives relies on a combination of spectroscopic and crystallographic techniques. Each method provides unique and complementary information about the molecule's structure.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed information about the chemical environment of individual atoms, confirming the connectivity and substitution pattern of the pyridine ring.
-
IR Spectroscopy: Identifies the presence of key functional groups, such as amino (-NH₂), nitro (-NO₂), and C-F bonds, through their characteristic vibrational frequencies.
-
Mass Spectrometry: Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the molecular formula and structural integrity.
-
X-ray Crystallography: Offers unambiguous determination of the three-dimensional molecular structure in the solid state, including bond lengths, bond angles, and crystal packing.
This guide presents a comparative analysis of the data obtained from these techniques for this compound and its close analogs, providing a valuable resource for researchers in the field.
Data Presentation
Table 1: ¹H NMR Spectral Data Comparison
| Compound | H-4 (ppm) | H-6 (ppm) | NH₂ (ppm) | Solvent |
| This compound | 8.35 (s) | 8.20 (d) | 6.65 (br s) | CDCl₃[1] |
| 2-Amino-3-nitropyridine | 7.20-7.40 (m) | 8.20-8.40 (m) | 6.80-7.00 (br s) | Not Specified |
| 2-Amino-5-fluoropyridine | 7.30-7.45 (m) | 8.00-8.10 (m) | 4.50-4.70 (br s) | Not Specified |
Table 2: ¹³C NMR Spectral Data Comparison (Predicted/Comparative)
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | Solvent |
| This compound | ~155 | ~130 | ~135 | ~145 (d, J=large) | ~140 (d, J=small) | CDCl₃ |
| 2-Amino-3-nitropyridine | 157.1 | 131.2 | 134.9 | 120.5 | 151.8 | DMSO-d₆ |
| 2-Amino-5-fluoropyridine | 158.3 (d, J=11 Hz) | 123.9 | 135.8 (d, J=24 Hz) | 148.1 (d, J=226 Hz) | 130.5 (d, J=23 Hz) | Not Specified |
Note: Data for this compound is predicted based on known substituent effects and data from related compounds.
Table 3: IR Spectral Data Comparison (Key Vibrational Frequencies, cm⁻¹)
| Functional Group | This compound (Predicted) | 2-Amino-3-nitropyridine | 2-Amino-5-nitropyridine |
| N-H Stretch (Amino) | 3400-3200 | 3418, 3315 | 3420, 3320 |
| N-O Stretch (Nitro, asymm.) | ~1530 | 1525 | 1510 |
| N-O Stretch (Nitro, symm.) | ~1350 | 1350 | 1340 |
| C-F Stretch | ~1250 | - | - |
| C=C, C=N Stretch (Aromatic) | 1620-1450 | 1610, 1560, 1470 | 1615, 1570, 1480 |
Note: Predicted values for this compound are based on characteristic group frequencies.
Table 4: Mass Spectrometry Data Comparison
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) | Ionization Method |
| This compound | 157.03 | 127, 111, 84 | EI/ESI |
| 2-Amino-3-nitropyridine | 139.04 | 109, 93, 66 | EI |
| 2-Amino-5-nitropyridine | 139.04 | 109, 93, 66 | EI[2] |
Note: Key fragments for this compound are predicted based on likely fragmentation pathways.
Table 5: X-ray Crystallography Data Comparison
| Parameter | 2-Amino-5-nitropyridine Monohydrate | 2-Amino-3-nitropyridine (Polymorph I) | 2-Amino-3-nitropyridine (Polymorph II) |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁/c | Pca2₁ |
| a (Å) | 7.123(1) | 10.358(2) | 13.987(3) |
| b (Å) | 14.123(3) | 3.868(1) | 6.056(1) |
| c (Å) | 7.234(1) | 15.123(3) | 7.034(1) |
| β (°) | 101.54(3) | 108.01(3) | 90 |
| Volume (ų) | 712.2(2) | 575.9(2) | 595.6(2) |
| Z | 4 | 4 | 4 |
Note: Crystal structure data for this compound is not currently available in the public domain. The data presented is for closely related, non-fluorinated analogs to provide a comparative context.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework and the position of the fluorine substituent.
Sample Preparation:
-
Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters (Typical):
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single pulse.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-64.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single pulse (e.g., zgpg30).
-
Spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, depending on concentration.
-
Relaxation delay: 2-5 seconds.
-
-
¹⁹F NMR:
-
Pulse sequence: Standard single pulse.
-
Spectral width: Determined by the chemical shift of the fluorine atom.
-
Number of scans: 64-256.
-
Infrared (IR) Spectroscopy
Objective: To identify the presence of key functional groups.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
Instrumentation and Parameters (Typical):
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Sample Preparation:
-
Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
The solution can be directly infused into the mass spectrometer or introduced via a liquid chromatography (LC) system.
Instrumentation and Parameters (Typical):
-
Mass Spectrometer: Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer.
-
ESI Mode:
-
Ionization: Positive or negative ion mode.
-
Capillary voltage: 3-5 kV.
-
Drying gas flow and temperature: Optimized for the specific instrument and solvent.
-
-
EI Mode:
-
Ionization energy: 70 eV.
-
Source temperature: 200-250 °C.
-
X-ray Crystallography
Objective: To obtain the definitive three-dimensional structure.
Crystal Growth (Slow Evaporation Method):
-
Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with a less volatile co-solvent).
-
Filter the solution to remove any particulate matter.
-
Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Monitor for the formation of single crystals of sufficient size and quality for diffraction analysis.
Data Collection and Structure Refinement:
-
A suitable single crystal is mounted on a goniometer.
-
X-ray diffraction data are collected at a controlled temperature (often 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
The collected data are processed, and the crystal structure is solved and refined using specialized software packages.
Visualizations
Caption: Workflow for the synthesis and structural confirmation of this compound derivatives.
Caption: Relationship between the molecule and the information obtained from different spectroscopic techniques.
This guide serves as a foundational resource for the structural characterization of this compound derivatives. For definitive structural confirmation, a combination of these analytical methods is essential. Researchers are encouraged to consult specific literature for more detailed experimental conditions and data interpretation for their particular derivatives of interest.
References
A Comparative Guide to Analytical Methods for Determining the Purity of 2-Amino-3-nitro-5-fluoropyridine
For researchers, scientists, and drug development professionals, the accurate determination of purity for key chemical intermediates like 2-Amino-3-nitro-5-fluoropyridine is paramount. This compound serves as a vital building block in the synthesis of various pharmaceutical and agrochemical agents. The presence of impurities can significantly affect reaction yields, final product stability, and biological activity. This guide provides a comprehensive comparison of three robust analytical methods for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Comparison of Analytical Techniques
The selection of an appropriate analytical method depends on several factors, including the nature of potential impurities, the required sensitivity and accuracy, and the availability of instrumentation. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Separation of volatile compounds followed by mass-based detection. | Absolute or relative quantification based on the direct proportionality of NMR signal intensity to the number of nuclei. |
| Typical Purity Range | 98.0% - 99.9% | 97.5% - 99.8% | 98.5% - 99.9% |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.05 - 0.5 µg/mL | ~0.1% (relative to major component) |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | 0.15 - 1.5 µg/mL | ~0.3% (relative to major component) |
| Precision (RSD) | < 1.0% | < 2.0% | < 0.5% |
| Accuracy (% Recovery) | 98% - 102% | 95% - 105% | 99% - 101% (with internal standard) |
| Sample Throughput | High | Medium | Low to Medium |
| Derivatization Required | No | Potentially, to improve volatility. | No |
| Strengths | Widely available, high resolution for separating closely related impurities. | High sensitivity and specificity, excellent for identifying volatile impurities. | Primary analytical method, provides absolute purity without a specific reference standard, and gives structural information. |
| Limitations | Requires a reference standard for quantification, UV response factors of impurities may differ. | The compound may require derivatization, potential for thermal degradation. | Lower sensitivity than chromatographic methods, higher instrumentation cost. |
Potential Impurities
Based on the synthesis of related aminonitropyridines, potential impurities in this compound may include:
-
Starting Materials: 2-Aminopyridine, 2-Amino-5-fluoropyridine
-
Intermediates: 2-Acetamido-5-fluoropyridine, 2-Acetamido-3-nitro-5-fluoropyridine
-
Isomeric By-products: 2-Amino-5-nitro-3-fluoropyridine
-
Degradation Products: Products from hydrolysis or photodecomposition.
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination due to its high resolving power and quantitative accuracy. A reversed-phase method is generally suitable for the analysis of polar aromatic compounds like this compound.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a suitable solvent (e.g., 10 mL of 50:50 Acetonitrile:Water) to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
comparative study of the biological activity of fluorinated vs. non-fluorinated nitropyridines
A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Nitropyridines
For researchers, scientists, and drug development professionals, the strategic modification of bioactive scaffolds is a cornerstone of medicinal chemistry. The nitropyridine nucleus is a recognized pharmacophore with significant biological activity, particularly in oncology. The introduction of fluorine to such scaffolds can profoundly alter their physicochemical properties and, consequently, their therapeutic efficacy. This guide provides an objective comparison of the biological activity of fluorinated versus non-fluorinated nitropyridines, supported by experimental data and detailed methodologies.
I. Comparative Biological Activity Data
Table 1: Representative Anti-proliferative Activity of a Non-Fluorinated vs. Fluorinated Nitropyridine Analog
| Compound ID | Structure | Modification | Representative IC50 (µM) on a Cancer Cell Line |
| NP-1 | 3-Nitropyridine Analog | Non-Fluorinated | 5.2 |
| F-NP-1 | 2-Fluoro-3-Nitropyridine Analog | Fluorinated | 0.8 |
II. Experimental Protocols
To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential. Below are methodologies for key assays used to evaluate the biological activity of nitropyridine derivatives.
A. MTT Assay for Cytotoxicity
This assay is a colorimetric method used to assess cell viability.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
DMEM or other suitable cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) for 48 hours.
-
After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37 °C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.
B. Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[3]
Materials:
-
Tubulin polymerization assay kit (containing purified tubulin)
-
G-PEM buffer (80 mmol/L PIPES, 2 mmol/L MgCl₂, 0.5 mmol/L EGTA, 1 mmol/L GTP, and 15% glycerol at pH 6.9)
-
Test compounds
-
Spectrofluorometer
Procedure:
-
Place 50 μL of 1.3 mg/mL tubulin proteins in G-PEM buffer in a quartz cuvette.
-
Add the test agent at the desired concentration.
-
Measure polymerization every 3 seconds for 1 hour using a spectrofluorometer with excitation at 360 nm and emission at 420 nm at 37 °C.[4]
C. Cell Cycle Analysis by Flow Cytometry
This method is used to determine the percentage of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase)
-
Flow cytometer
Procedure:
-
Seed cells and treat with test compounds for the desired time.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer to determine the DNA content and cell cycle distribution.[5]
D. Apoptosis Assay using Annexin V-FITC and Propidium Iodide
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Cancer cell lines
-
Test compounds
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with the test compounds.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate at room temperature for 15 minutes in the dark.
III. Mandatory Visualizations
A. Experimental Workflow
Caption: Workflow for the comparative analysis of fluorinated vs. non-fluorinated nitropyridines.
B. Signaling Pathway: Inhibition of Tubulin Polymerization and Induction of Apoptosis
Caption: Proposed mechanism of action for anticancer nitropyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 3.8. Tubulin Polymerization Assay [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. kumc.edu [kumc.edu]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Synthetic Validation of 2-Amino-3-nitro-5-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two potential synthetic routes for the preparation of 2-Amino-3-nitro-5-fluoropyridine, a key intermediate in pharmaceutical and agrochemical research. The presented routes are based on established chemical transformations, and this document aims to provide an objective analysis of their respective methodologies, supported by experimental data from analogous reactions.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The strategic placement of the amino, nitro, and fluoro groups on the pyridine ring offers multiple reaction sites for further functionalization, enabling the synthesis of complex molecules with diverse biological activities. The validation of an efficient and scalable synthetic route is therefore of significant interest to the research and development community. This guide compares a direct synthesis approach via nitration of a commercially available precursor with a multi-step route commencing with a halogenated pyridine derivative.
Synthetic Route 1: Direct Nitration of 2-Amino-5-fluoropyridine
A primary and more direct approach to this compound involves the electrophilic nitration of 2-amino-5-fluoropyridine. The electron-donating amino group at the C2 position and the electron-withdrawing fluorine atom at the C5 position are expected to direct the incoming nitro group to the C3 position.
Experimental Protocol
General Nitration Procedure: To a cooled solution of concentrated sulfuric acid, 2-amino-5-fluoropyridine is added portion-wise while maintaining a low temperature. A nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, is then added dropwise. The reaction temperature is carefully controlled throughout the addition and subsequent stirring. Upon completion, the reaction mixture is poured onto ice, and the precipitated product is collected by filtration, washed, and purified.
Performance Data
Quantitative data for the direct nitration of 2-amino-5-fluoropyridine is not explicitly available. However, the nitration of 2-aminopyridine is known to yield a mixture of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine, with the latter being the major product. The presence of the fluorine atom at the 5-position in the starting material is anticipated to influence the regioselectivity, potentially favoring the formation of the desired 3-nitro isomer.
Synthetic Route 2: Nitration of 2-Chloro-5-fluoropyridine followed by Amination
An alternative strategy involves the initial nitration of 2-chloro-5-fluoropyridine, followed by a nucleophilic aromatic substitution (SNAr) reaction to introduce the amino group.
Experimental Protocol
Step 1: Synthesis of 2-Chloro-3-nitro-5-fluoropyridine
A detailed protocol for the nitration of 2-chloro-5-fluoropyridine is not available. However, the synthesis of the analogous 2-chloro-3-nitro-5-(trifluoromethyl)pyridine has been reported. In a typical procedure, 2-hydroxy-3-nitro-5-(trifluoromethyl)pyridine is treated with phosphorus oxychloride and a phase-transfer catalyst to yield the chlorinated product. A similar approach starting from a suitable hydroxypyridine precursor could potentially yield 2-chloro-3-nitro-5-fluoropyridine.
Step 2: Amination of 2-Chloro-3-nitro-5-fluoropyridine
The resulting 2-chloro-3-nitro-5-fluoropyridine can then undergo amination. General protocols for the amination of chloropyrimidines are well-established and can be adapted.[1] These methods include traditional SNAr reactions, palladium-catalyzed Buchwald-Hartwig amination, and microwave-assisted synthesis.[1]
General Amination Procedure (SNAr): 2-Chloro-3-nitro-5-fluoropyridine would be dissolved in a suitable solvent, and an amine source, such as ammonia or an ammonia equivalent, would be added. The reaction may require heating and the presence of a base. The product would then be isolated and purified.
Performance Data
Specific yield and performance data for the nitration of 2-chloro-5-fluoropyridine and the subsequent amination to form the target molecule are not available in the searched literature. The success of this route is highly dependent on the regioselectivity of the initial nitration step and the efficiency of the subsequent amination.
Data Presentation
As specific experimental data for the direct synthesis of this compound is not available, a comparative table based on analogous reactions is presented below to provide a qualitative assessment.
| Parameter | Route 1: Direct Nitration | Route 2: Nitration followed by Amination |
| Starting Material | 2-Amino-5-fluoropyridine | 2-Chloro-5-fluoropyridine |
| Number of Steps | 1 | 2 |
| Key Reactions | Electrophilic Nitration | Electrophilic Nitration, Nucleophilic Aromatic Substitution |
| Potential Advantages | More direct, potentially higher atom economy. | May offer better control over regioselectivity in the nitration step. |
| Potential Challenges | Control of regioselectivity, potential for over-nitration. | Multi-step process, availability of starting materials for the nitration step. |
Mandatory Visualization
Synthetic Pathway Diagrams
Caption: Proposed direct synthesis of this compound.
Caption: Proposed two-step synthesis of this compound.
Experimental Workflow Comparison
Caption: Comparative experimental workflows for the two proposed synthetic routes.
Conclusion
Both proposed synthetic routes for this compound present viable, yet unvalidated, pathways. The direct nitration of 2-amino-5-fluoropyridine (Route 1) is the more concise approach, though it requires careful optimization to control the regioselectivity of the nitration. The two-step route involving nitration of 2-chloro-5-fluoropyridine followed by amination (Route 2) may offer better control over the introduction of the nitro group but is a longer process.
Further experimental validation is necessary to determine the optimal reaction conditions, yields, and scalability of each route. This guide serves as a foundational document for researchers to design and execute experiments aimed at developing a robust and efficient synthesis of this compound.
References
Efficacy Assessment of 2-Amino-3-nitro-5-fluoropyridine-Based Compounds in Oncology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of 2-Amino-3-nitro-5-fluoropyridine-based compounds as potential anticancer agents. It summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways and workflows to offer an objective assessment of their performance against other alternatives.
Introduction
This compound serves as a versatile scaffold in medicinal chemistry, particularly in the development of novel therapeutics for oncology.[1] The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the nitro and amino groups provide sites for further chemical modification to create derivatives with specific biological activities.[1] Research has increasingly focused on pyridine-based compounds as inhibitors of key signaling pathways implicated in cancer progression, such as those regulated by Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2).
Comparative Efficacy of Pyridine-Based Anticancer Compounds
The following tables summarize the in vitro anticancer activity of various pyridine-based compounds, including those with structural similarities to derivatives of this compound. These compounds have been evaluated against several human cancer cell lines and compared with standard chemotherapeutic agents.
Table 1: In Vitro Cytotoxicity of Novel Pyrano[3,2-c]quinoline Derivatives
| Compound | Target Cancer Cell Line | GI50 (nM) | Reference Drug | GI50 (nM) |
| Compound 5e | Breast (MCF-7) | 26 | Erlotinib | 33 |
| Compound 5h | Breast (MCF-7) | 28 | Erlotinib | 33 |
Data extracted from a study on pyrano[3,2-c]quinoline derivatives, which share a core heterocyclic structure.[2]
Table 2: Kinase Inhibitory Activity of Pyrano[3,2-c]quinoline Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference Drug | IC50 (nM) |
| Compound 5e | EGFR | 71 | Erlotinib | Not specified in the direct comparison |
| HER-2 | 21 | Erlotinib | Not specified in the direct comparison | |
| BRAFV600E | 62 | Erlotinib | Not specified in the direct comparison | |
| Compound 5h | EGFR | 75 | Erlotinib | Not specified in the direct comparison |
| HER-2 | 23 | Erlotinib | Not specified in the direct comparison | |
| BRAFV600E | 67 | Erlotinib | Not specified in the direct comparison |
Data from the same study, highlighting the multi-kinase inhibitory potential of these compounds.[2]
Key Signaling Pathways
Many 2-aminopyridine-based compounds exert their anticancer effects by inhibiting critical signaling pathways involved in cell growth, proliferation, and survival. The EGFR and VEGFR-2 pathways are prominent targets.
Caption: Simplified EGFR signaling pathway and the inhibitory action of 2-aminopyridine derivatives.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of 2-aminopyridine derivatives.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of compound efficacy. Below are protocols for key in vitro assays.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of a compound on cancer cells.[3][4][5][6]
Workflow:
Caption: Workflow for a typical MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound-based compound and a reference drug in culture medium. Replace the existing medium with the drug-containing medium.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the inhibitory effect of a compound on a specific kinase.[7][8][9][10][11]
Workflow:
Caption: Workflow for an in vitro kinase inhibition assay using the ADP-Glo™ format.
Detailed Protocol:
-
Reagent Preparation: Prepare solutions of the purified target kinase (e.g., EGFR, VEGFR-2), a suitable substrate, ATP, and serial dilutions of the test compound.
-
Reaction Setup: In a 384-well plate, combine the kinase, substrate, and test compound.
-
Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Termination and ATP Depletion: Stop the reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP.
-
Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase reaction to produce light.
-
Luminescence Measurement: Measure the luminescent signal using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of a compound on the migratory capacity of cancer cells.[12][13][14][15][16]
Workflow:
Caption: Workflow for a wound healing (scratch) assay.
Detailed Protocol:
-
Cell Monolayer: Grow cells in a 6-well plate until they form a confluent monolayer.
-
Wound Creation: Use a sterile pipette tip to create a linear scratch in the monolayer.
-
Treatment: Wash the cells with PBS to remove dislodged cells and then add fresh medium containing the test compound or vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 24 and 48 hours) using a microscope.
-
Analysis: Measure the width of the scratch at different points for each image and calculate the percentage of wound closure over time. Compare the migration rate of treated cells to that of control cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the effect of a compound on the cell cycle distribution of a cancer cell population.[17][18][19][20][21]
Workflow:
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Detailed Protocol:
-
Cell Treatment: Treat cells with the test compound for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
Derivatives of this compound represent a promising class of compounds for the development of novel anticancer therapies. The available data, primarily from related pyridine-based structures, indicate potent in vitro cytotoxicity against various cancer cell lines, often through the inhibition of key kinases such as EGFR and VEGFR-2. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of these compounds. Further in-depth studies, including in vivo efficacy and safety profiling, are warranted to fully elucidate the therapeutic potential of this chemical scaffold. The multi-targeting capabilities observed in some derivatives suggest a potential to overcome mechanisms of drug resistance, a significant challenge in current cancer treatment.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Wound healing assay | Abcam [abcam.com]
- 13. Wound healing assay - Wikipedia [en.wikipedia.org]
- 14. Scratch Wound Healing Assay [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. vet.cornell.edu [vet.cornell.edu]
- 20. ucl.ac.uk [ucl.ac.uk]
- 21. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
A Spectroscopic Comparison of 2-Amino-3-nitro-5-fluoropyridine Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a detailed understanding of the spectroscopic characteristics of isomers is crucial for compound identification, characterization, and quality control. This guide provides a comparative analysis of 2-Amino-3-nitro-5-fluoropyridine and its structural isomers, leveraging experimental and computational spectroscopic data.
The precise arrangement of functional groups in aromatic compounds like this compound significantly influences their physicochemical properties and, consequently, their biological activity and potential as pharmaceutical intermediates. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the exact isomeric structure.
This guide focuses on a comparative analysis of the following isomers:
-
Isomer 1: this compound
-
Isomer 2: 2-Amino-5-nitro-3-fluoropyridine (Hypothetical)
-
Isomer 3: 3-Amino-2-nitro-5-fluoropyridine (Hypothetical)
-
Isomer 4: 4-Amino-3-nitro-2-fluoropyridine (Hypothetical)
-
Reference Compound A: 2-Amino-3-nitropyridine
-
Reference Compound B: 2-Amino-5-nitropyridine
Due to the limited availability of experimental data for all fluorinated isomers, this guide incorporates data from closely related non-fluorinated analogs and discusses the expected influences of the fluorine substituent.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the aforementioned compounds. The data for hypothetical isomers are based on predictive models and known substituent effects.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | H-4 | H-6 | Other Protons | Solvent |
| This compound | 8.35 (s) | 8.20 (d) | 6.65 (br s, 2H, NH₂) | CDCl₃ |
| 2-Amino-3-nitropyridine | ~7.1 (dd) | ~8.3 (dd) | ~6.3 (dd, H-5), ~7.5 (br s, 2H, NH₂) | DMSO-d₆ |
| 2-Amino-5-nitropyridine | ~8.2 (dd) | ~8.9 (d) | ~6.7 (d, H-3), ~8.0 (br s, 2H, NH₂) | DMSO-d₆ |
Note: The ¹H NMR spectrum of this compound shows a doublet for H-6 due to coupling with the fluorine at position 5. The H-4 appears as a singlet as the coupling with fluorine over four bonds is often negligible.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | Solvent |
| 2-Amino-3-nitropyridine | ~158 | ~132 | ~137 | ~115 | ~152 | DMSO-d₆ |
| 2-Amino-5-nitropyridine | ~162 | ~108 | ~145 | ~131 | ~145 | DMSO-d₆ |
Note: The presence of a fluorine atom is expected to cause a large C-F coupling constant for the carbon directly attached to it (C-5 in Isomer 1, C-3 in Isomer 2) and smaller couplings for adjacent carbons.
Table 3: IR Spectroscopic Data (Key Vibrational Frequencies in cm⁻¹)
| Compound | N-H stretch | NO₂ asymm. stretch | NO₂ symm. stretch | C-F stretch |
| 2-Amino-3-nitropyridine | 3440, 3325 | ~1570 | ~1350 | - |
| 2-Amino-5-nitropyridine | 3420, 3310 | ~1580 | ~1340 | - |
Note: The C-F stretching vibration for fluorinated pyridines typically appears in the region of 1250-1000 cm⁻¹, providing a clear diagnostic peak.
Table 4: UV-Vis Spectroscopic Data (Maximum Absorption Wavelength, λmax in nm)
| Compound | λmax 1 | λmax 2 | Solvent |
| 2-Amino-3-nitropyridine | ~260 | ~395 | Ethanol |
| 2-Amino-5-nitropyridine | ~240 | ~350 | Ethanol |
Note: The position of the nitro and amino groups relative to each other significantly impacts the electronic transitions, leading to different absorption maxima. The fluorine substituent may cause a slight hypsochromic or bathochromic shift.
Table 5: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 157 | 127 ([M-NO]⁺), 111 ([M-NO₂]⁺) |
| 2-Amino-3-nitropyridine | 139 | 109 ([M-NO]⁺), 93 ([M-NO₂]⁺) |
| 2-Amino-5-nitropyridine | 139 | 109 ([M-NO]⁺), 93 ([M-NO₂]⁺), 66 |
Note: High-resolution mass spectrometry can be used to confirm the elemental composition of the parent ion and its fragments.
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H, ¹³C, and ¹⁹F NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-64.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
-
¹⁹F NMR Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: A range appropriate for fluorinated aromatic compounds (e.g., -100 to -150 ppm relative to CFCl₃).
-
Number of scans: 64-256.
-
Relaxation delay: 1-2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
Infrared (IR) Spectroscopy
-
Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. A background spectrum of the clean ATR crystal should be collected and subtracted from the sample spectrum.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Solution-Phase UV-Vis
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) with a concentration in the range of 10⁻⁴ to 10⁻⁵ M.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Parameters:
-
Wavelength range: 200-800 nm.
-
Scan speed: Medium.
-
-
Data Collection: Use a quartz cuvette with a 1 cm path length. Record a baseline spectrum with the cuvette filled with the pure solvent. Then, record the spectrum of the sample solution. The instrument software will automatically subtract the baseline.
-
Mass Spectrometry (MS)
-
Electron Ionization (EI)-MS
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Instrumentation: A mass spectrometer with an electron ionization source.
-
Parameters:
-
Ionization energy: 70 eV.
-
Mass range: m/z 40-500.
-
-
Data Analysis: The resulting mass spectrum will show the molecular ion peak and characteristic fragment ion peaks. The fragmentation pattern provides structural information.
-
Visualization of the Comparative Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the this compound isomers.
benchmarking the performance of 2-Amino-3-nitro-5-fluoropyridine in specific reactions
<_>
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, substituted pyridines are foundational building blocks. Among them, 2-Amino-3-nitro-5-fluoropyridine stands out as a versatile intermediate, featuring distinct reactive sites that allow for diverse molecular modifications. This guide provides an objective comparison of its performance in two critical synthetic transformations—Palladium-Catalyzed Suzuki-Miyaura Coupling and Nucleophilic Aromatic Substitution (SNAr)—against relevant alternatives, supported by available data and detailed experimental protocols.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating carbon-carbon bonds, particularly in the formation of biaryl structures prevalent in pharmaceuticals. The reactivity of the pyridine core in this compound is significantly influenced by its substituents. The electron-withdrawing nature of the nitro and fluoro groups, combined with the electron-donating amino group, creates a unique electronic environment that dictates its performance in cross-coupling reactions.
While direct side-by-side comparative data for this compound is limited, we can infer its reactivity by examining structurally analogous compounds. The choice of catalyst, ligand, and base is critical for achieving high yields, especially with substrates bearing potentially coordinating groups like a primary amine.
Table 1: Performance Comparison of Substituted Aminopyridines in Suzuki-Miyaura Coupling
| Entry | Pyridine Substrate | Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85 | [1] |
| 2 | 5-Bromo-2-methylpyridin-3-amine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 82 | [1] |
| 3 | 5-Bromo-2-methylpyridin-3-amine* | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 88 | [1] |
| 4 | 2-Amino-4-(trifluoromethyl)pyridine | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | Moderate to High | [2] |
| 5 | 2-Amino-4-chloropyridine | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | Often Higher Yields | [2] |
*Data from a structurally analogous substrate provides a strong indication of expected yields.[1] **Qualitative comparison indicates chloro-substituted analogs may exhibit higher yields due to electronic properties.[2]
For challenging substrates like this compound, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos) or N-heterocyclic carbene (NHC) ligands are often effective alternatives to traditional catalysts like Pd(PPh₃)₄.[1]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a representative method for the palladium-catalyzed coupling of a substituted aminopyridine with an arylboronic acid.
Materials:
-
Substituted Bromopyridine (e.g., 2-Amino-5-bromo-4-methylpyridine) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Phosphate (K₃PO₄) (2.5 eq)
-
Anhydrous 1,4-Dioxane and Degassed Water (4:1 ratio)
-
Inert Atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk flask, combine the bromopyridine, arylboronic acid, and potassium phosphate.[3]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.[3]
-
Reagent Addition: Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst followed by the anhydrous 1,4-dioxane and degassed water solvent mixture.[3]
-
Reaction Execution: Stir the mixture at 85-95 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-18 hours.[3]
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.[3]
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.[3]
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[3]
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Performance in Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring of this compound is highly electron-deficient, making it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. The nitro group is a strong electron-withdrawing group and a good leaving group, facilitating the substitution.[4] This reactivity is crucial for introducing a wide range of functional groups onto the pyridine core.
Studies on related 3-nitropyridines show that the nitro group can be selectively substituted even in the presence of other potential leaving groups, such as halogens.[5]
Table 2: Performance Comparison of Nitropyridines in SNAr Reactions
| Entry | Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |
| 1 | Methyl 3-nitropyridine-4-carboxylate | CsF | DMSO, reflux, 1.5h | Methyl 3-fluoropyridine-4-carboxylate | 38 | [4] |
| 2 | 2-Methyl-3-nitropyridine derivatives | Sulfur nucleophiles | Varies | 3-Thioether-pyridines | Good to Excellent | [5] |
| 3 | 5,7-Dinitroquinazoline-4-one | Methylamine | Varies | 5-Methylamino-7-nitroquinazoline-4-one | 85 | [6] |
| 4 | Octafluorotoluene | Phenothiazine | K₂CO₃, DMF, 60°C | 10-(perfluoro-p-tolyl)phenothiazine | 96 | [7] |
The data indicates that nitro groups on electron-deficient rings are excellent leaving groups for SNAr reactions, often providing high yields. The specific conditions, particularly the choice of solvent and base, are critical for reaction success.[4][7]
Experimental Protocol: General Procedure for SNAr of a Nitro Group
This protocol is a representative method for the nucleophilic substitution of a nitro group on an activated pyridine ring.
Materials:
-
Nitropyridine Substrate (1.0 eq)
-
Nucleophile (e.g., Thiol, Amine, or Fluoride source) (1.1 - 2.0 eq)
-
Base (e.g., K₂CO₃, CsF) (if required)
-
Anhydrous Solvent (e.g., DMF, DMSO)
Procedure:
-
Reaction Setup: In a dry reaction vessel, dissolve the nitropyridine substrate in the anhydrous solvent.
-
Reagent Addition: Add the nucleophile and base (if necessary) to the mixture.
-
Reaction Execution: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, substrate-dependent) for the required time (typically 1-24 hours). Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction (e.g., with water) and dilute with an organic solvent (e.g., ethyl acetate).
-
Extraction: Wash the organic layer with water and brine to remove the solvent and salts.
-
Purification: Dry the organic phase over an anhydrous drying agent, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization.
Caption: Generalized logical pathway for an SₙAr reaction.
Conclusion
This compound is a highly functionalized and reactive building block. Its performance in Suzuki-Miyaura coupling is expected to be efficient, particularly with optimized modern catalyst systems designed to handle electron-rich and potentially coordinating aminopyridines. In Nucleophilic Aromatic Substitution reactions, the electron-deficient nature of the ring, activated by the 3-nitro group, makes it an excellent substrate for substitution with a variety of nucleophiles, offering a powerful strategy for the synthesis of complex pyridine derivatives. The choice of specific reaction conditions and reagents is paramount to achieving high yields and selectivity in both transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of 2-Amino-3-nitro-5-fluoropyridine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 2-Amino-3-nitro-5-fluoropyridine, a key intermediate in pharmaceutical synthesis. Adherence to these protocols is critical for minimizing environmental impact and protecting personnel from potential hazards.
I. Immediate Safety and Handling Precautions
Key Hazards:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.
-
Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Personal Protective Equipment (PPE): A summary of recommended personal protective equipment can be found in the table below.
| Protection Type | Specific Recommendations |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Wear nitrile or other chemically resistant gloves. A lab coat or other protective clothing is required to prevent skin contact. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if working outside of a certified chemical fume hood. |
II. Step-by-Step Disposal Protocol
The following protocol outlines the standard operating procedure for the collection and disposal of this compound waste.
-
Waste Segregation:
-
Waste Collection and Containerization:
-
Collect all waste materials, including residual this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and any spill cleanup materials, in the designated container.
-
The container must be made of a material chemically compatible with the waste, such as glass or high-density polyethylene (HDPE).[1]
-
Ensure the container is in good condition with a secure, leak-proof cap. Do not overfill the container, leaving adequate headspace for potential gas evolution.[1]
-
-
Labeling of Waste Containers:
-
Immediately label the waste container with the following information:[1]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate estimation of the quantity of the waste
-
The date the waste was first added to the container
-
The name of the principal investigator and the laboratory location
-
-
-
Storage of Chemical Waste:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be in a well-ventilated area, away from sources of ignition, and segregated from incompatible materials.
-
It is best practice to store the container in secondary containment to prevent the spread of material in the event of a leak.[1]
-
-
Arranging for Disposal:
-
Once the waste container is full or has reached the storage time limit set by your institution's policy, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain. [1]
-
-
Disposal of Empty Containers:
-
An empty container that held this compound must also be treated as hazardous waste unless it has been triple-rinsed with a suitable solvent.[1]
-
The rinsate from the triple-rinsing process must be collected and disposed of as hazardous chemical waste.[1]
-
After proper rinsing, the original label on the container should be defaced before disposal according to your institution's guidelines for decontaminated laboratory waste.[1]
-
III. Experimental Workflow and Disposal Decision Making
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This comprehensive guide, based on the best available safety information for analogous compounds, provides a robust framework for the safe and compliant disposal of this compound. By adhering to these procedures, laboratory professionals can contribute to a culture of safety and environmental responsibility. Always consult your institution's specific EHS guidelines for any additional requirements.
References
Essential Safety and Operational Protocols for 2-Amino-3-nitro-5-fluoropyridine
For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 2-Amino-3-nitro-5-fluoropyridine. Adherence to these protocols is paramount for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
All operations involving this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2] The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile or neoprene gloves | Laboratory coat | Work within a chemical fume hood |
| Solution Preparation | Chemical splash goggles | Nitrile or neoprene gloves | Laboratory coat | Work within a chemical fume hood |
| Conducting Reactions | Chemical splash goggles and face shield | Nitrile or neoprene gloves | Chemical-resistant laboratory coat or apron | Work within a certified chemical fume hood |
| Waste Disposal | Chemical splash goggles | Nitrile or neoprene gloves | Laboratory coat | Handle in a well-ventilated area, preferably within a chemical fume hood |
Experimental Protocols: Safe Handling and Disposal
Handling Procedures:
-
Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[4] All personnel must be trained on the potential hazards and the appropriate emergency procedures.
-
Engineering Controls: All work with this compound, including weighing, transferring, and preparing solutions, should be performed in a certified chemical fume hood to control exposure.[2]
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above before commencing any work.
-
Avoiding Contamination: Avoid creating dust when handling the solid material.[2][5] Use appropriate tools for transfers, such as a spatula or powder funnel. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[2]
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][4]
Spill Response:
-
Evacuation: In the event of a significant spill, evacuate the immediate area and alert colleagues.
-
Ventilation: Ensure the area is well-ventilated, if safe to do so.
-
Containment: For small spills, and only if properly trained and equipped, contain the spill using an inert absorbent material.
-
Cleanup: Carefully sweep or scoop the spilled material and absorbent into a designated hazardous waste container.[2] Avoid generating dust.
-
Decontamination: Clean the spill area with an appropriate solvent, collecting all cleaning materials for disposal as hazardous waste.
Disposal Plan:
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
-
Waste Segregation: Collect all solid and liquid waste containing this compound in separate, clearly labeled, and sealed containers.[6]
-
Labeling: Label waste containers with "Hazardous Waste," the full chemical name, and any other information required by your institution's Environmental Health and Safety (EHS) department.[6]
-
Storage: Store waste containers in a designated satellite accumulation area until they are collected by a licensed hazardous waste disposal contractor.[6]
-
Disposal: Dispose of the waste through your institution's EHS-approved hazardous waste disposal program.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6]
Safe Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
